Technical Documentation Center

3-Bromo-6-methyl-8-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-6-methyl-8-nitroquinoline
  • CAS: 210708-23-9

Core Science & Biosynthesis

Foundational

3-Bromo-6-methyl-8-nitroquinoline CAS 210708-23-9 properties

An In-Depth Technical Guide to 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9): Properties, Synthesis, and Research Applications Abstract This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-8-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9): Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-8-nitroquinoline, CAS 210708-23-9, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core physicochemical and computational properties of the molecule. While a specific, published synthesis protocol for this exact compound is not widely available, this guide outlines a plausible synthetic strategy based on established quinoline synthesis methodologies. Furthermore, it explores the potential applications of this molecule as a versatile building block in drug discovery, drawing insights from the known pharmacological activities of structurally related bromo- and nitroquinoline derivatives. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment.

Chemical Identity and Structural Elucidation

3-Bromo-6-methyl-8-nitroquinoline is a substituted quinoline, which is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core bearing three key functional groups: a bromine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 8-position. Each of these substituents imparts distinct electronic and steric properties, making the molecule a highly versatile intermediate for further chemical modification.

Caption: Chemical structure of 3-Bromo-6-methyl-8-nitroquinoline.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 210708-23-9[1][2]
Molecular Formula C₁₀H₇BrN₂O₂[1]
Molecular Weight 267.08 g/mol [1][2]
IUPAC Name 3-bromo-6-methyl-8-nitroquinoline
SMILES CC1=CC2=CC(=CN=C2C(=C1)[O-])Br[1]

| InChI Key | (Generated) YWGYMMRUDZLFQW-UHFFFAOYSA-N |

Physicochemical and Computational Properties

The physical and chemical properties of a compound are critical for its application in synthesis and drug development. Commercially available 3-Bromo-6-methyl-8-nitroquinoline is typically a solid supplied with high purity.[1][2] Its computational data provide insights into its potential behavior in biological systems.

Table 2: Physicochemical Properties

Property Value Source(s)
Physical State Solid Implied by suppliers[1][2]
Purity ≥98% [1][2]

| Storage Conditions | Sealed in dry, 2-8°C |[1][2] |

Table 3: Computational Data

Property Value Significance in Drug Discovery
Topological Polar Surface Area (TPSA) 56.03 Ų[1] Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally associated with good oral bioavailability.
LogP (Octanol-Water Partition Coeff.) 3.21[1] Measures lipophilicity. A LogP value in this range suggests good membrane permeability, a key factor for cellular uptake.
Hydrogen Bond Acceptors 3[1] Influences solubility and binding interactions with biological targets.
Hydrogen Bond Donors 0[1] Affects solubility and the potential for forming hydrogen bonds with target proteins.

| Rotatable Bonds | 1[1] | Indicates molecular flexibility. A low number (<10) is often favorable for good oral bioavailability. |

Synthesis and Reactivity

Conceptual Synthetic Pathway

While a dedicated synthesis for 3-Bromo-6-methyl-8-nitroquinoline has not been prominently published, its structure can be retrosynthetically analyzed to propose a viable route based on classical quinoline syntheses. A plausible approach involves the Knueppel modification of the Skraup synthesis to first form the 6-methyl-8-nitroquinoline core, followed by a regioselective bromination.[3]

The key steps would be:

  • Skraup Reaction: Reacting 4-methyl-2-nitroaniline with glycerol in the presence of an acid (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic acid or the nitroaniline itself) to form 6-methyl-8-nitroquinoline.[3][4]

  • Bromination: Subsequent regioselective bromination of the 6-methyl-8-nitroquinoline intermediate. The electron-donating methyl group at the 6-position and the deactivating nitro group at the 8-position direct electrophilic substitution. The 3-position is relatively activated compared to other positions on the pyridine ring, making it a likely site for bromination under controlled conditions (e.g., using N-Bromosuccinimide).

Caption: Conceptual workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of 3-Bromo-6-methyl-8-nitroquinoline is dictated by its functional groups:

  • Quinoline Core: A stable aromatic system that can undergo various substitution reactions.

  • Nitro Group: A strong electron-withdrawing group that deactivates the benzene portion of the ring system towards electrophilic attack. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[5] This makes the compound a valuable precursor for introducing nucleophiles.

  • Bromine Atom: The C-Br bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide range of carbon and heteroatom substituents, enabling the generation of diverse chemical libraries.

Potential Applications in Drug Discovery and Research

This compound is primarily a building block for more complex molecules. Its potential therapeutic applications can be inferred from the extensive research on the quinoline scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[6]

  • Anticancer Research: Quinoline derivatives are well-established as anticancer agents.[6] Specifically, nitroquinolines have demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines.[5] The presence of both bromo and nitro groups suggests potential for developing novel topoisomerase inhibitors or other DNA-interacting agents.[5]

  • Antimicrobial and Antiparasitic Agents: The quinoline core is central to many antimicrobial drugs (e.g., fluoroquinolones). Bromo-substituted quinolinones have shown potent and selective activity against trypanosomes, the parasites responsible for sleeping sickness.[6] This highlights the potential of 3-Bromo-6-methyl-8-nitroquinoline as a starting point for developing new treatments for infectious diseases.

  • Enzyme Inhibition: The rigid, planar structure of the quinoline ring is ideal for interacting with the active sites of various enzymes, making it a valuable scaffold for designing specific enzyme inhibitors.[6]

Safety, Handling, and Storage Protocol

As a laboratory chemical, 3-Bromo-6-methyl-8-nitroquinoline requires careful handling to minimize exposure and ensure safety. Although a specific safety data sheet (SDS) is not publicly available, guidelines can be established based on data for structurally similar hazardous compounds.[7][8][9]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[9]

  • Respiratory Protection: If handling large quantities or if a fume hood is not available, use a full-face respirator with appropriate cartridges.[9]

Handling and Storage Workflow

G receive Receive & Inspect (Sealed Container) store Store at 2-8°C (Dry, Dark, Sealed) receive->store handle Handle in Fume Hood (Wear Full PPE) store->handle weigh Weigh on Analytical Balance (Use Weighing Paper) handle->weigh dispose Dispose Waste (Sealed, Labeled Container) handle->dispose spill Spill Response (Evacuate, Ventilate, Absorb) handle->spill If Spill Occurs weigh->handle

Caption: Recommended workflow for the safe handling and storage of the compound.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[7][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[7][8]

Storage and Incompatibilities
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][2][8] Protect from direct sunlight.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Conclusion

3-Bromo-6-methyl-8-nitroquinoline is a strategically functionalized heterocyclic compound with considerable potential as a building block in synthetic and medicinal chemistry. Its combination of a quinoline core, a reactive bromine atom for cross-coupling, and a nitro group for nucleophilic substitution or reduction makes it a highly versatile intermediate. While its biological properties have not been directly reported, the extensive pharmacological activities of related quinolines strongly suggest its utility in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Adherence to strict safety protocols is essential when handling this reactive compound in a research setting.

References

  • KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-8-nitroquinoline (C9H5BrN2O2). Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved February 20, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. Retrieved February 20, 2026, from [Link]

  • OECD Existing Chemicals Database. (n.d.). Initial Targeted Assessment Profile for 2,3-Dibromosuccinic acid. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-6-methylquinoline (C10H8BrN). Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2011). 8-Nitroquinoline. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Acetamidobenzaldehyde. Retrieved February 20, 2026, from [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 3-Bromo-6-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the chemical structure of 3-Bromo-6-methyl-8-nitroquinoline. It is designed for professionals in r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the chemical structure of 3-Bromo-6-methyl-8-nitroquinoline. It is designed for professionals in research, science, and drug development who require a deep understanding of the methodologies and scientific reasoning behind structural elucidation. This document emphasizes practical insights and the integration of multiple analytical techniques to ensure the highest degree of scientific integrity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline framework is a prominent heterocyclic structure in medicinal chemistry, forming the core of many therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological function of a quinoline derivative is heavily influenced by the nature and position of its substituents. In 3-Bromo-6-methyl-8-nitroquinoline, the interplay between the electron-withdrawing nitro and bromo groups and the electron-donating methyl group creates a unique electronic environment that is crucial to understand for potential drug development.

Foundational Physicochemical Properties

A solid understanding of the physicochemical properties of 3-Bromo-6-methyl-8-nitroquinoline is essential for its handling, formulation, and the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂[3]
Molecular Weight 267.08 g/mol [3]
Appearance Likely a crystalline solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and chlorinated solvents, with low aqueous solubility.General chemical principles

Synthesis and Derivatization

The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup synthesis being a classic example for forming the quinoline core from an aniline precursor.[4][5] For 3-Bromo-6-methyl-8-nitroquinoline, a multi-step synthesis involving the construction of the quinoline ring followed by regioselective nitration and bromination is a plausible route. The bromine atom at the 3-position is a particularly useful functional group, serving as a handle for further molecular modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships.

G cluster_synthesis Synthesis Pathway cluster_derivatization Derivatization Potential Substituted Aniline Substituted Aniline Quinoline Core Formation Quinoline Core Formation Substituted Aniline->Quinoline Core Formation e.g., Skraup Synthesis Regioselective Nitration & Bromination Regioselective Nitration & Bromination Quinoline Core Formation->Regioselective Nitration & Bromination 3-Bromo-6-methyl-8-nitroquinoline 3-Bromo-6-methyl-8-nitroquinoline Regioselective Nitration & Bromination->3-Bromo-6-methyl-8-nitroquinoline Cross-Coupling Reactions Cross-Coupling Reactions 3-Bromo-6-methyl-8-nitroquinoline->Cross-Coupling Reactions Suzuki, Heck, etc. Diverse Analogs for SAR Studies Diverse Analogs for SAR Studies Cross-Coupling Reactions->Diverse Analogs for SAR Studies G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Sample 3-Bromo-6-methyl-8-nitroquinoline Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS X-Ray Single-Crystal X-ray Diffraction Sample->X-Ray Structural Confirmation Unambiguous Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation X-Ray->Structural Confirmation

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of Nitro-Substituted Quinoline Derivatives

Abstract This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of nitro-substituted quinoline derivatives, a class of compounds with significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of nitro-substituted quinoline derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings and practical methodologies for assessing the stability of these energetic and often biologically active molecules. The guide covers both experimental and computational approaches, providing field-proven insights and step-by-step protocols. A critical analysis of the structure-stability relationships, focusing on the influence of the number and position of nitro groups, is presented. Furthermore, this guide emphasizes the importance of safety and proper handling procedures when working with these potentially hazardous materials.

Introduction: The Significance of Nitro-Substituted Quinolines

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in numerous pharmacologically active agents. The introduction of one or more nitro groups (–NO₂) to the quinoline ring system dramatically alters its electronic and structural properties, often leading to enhanced biological activity. Nitroquinolines have been investigated for their potential as anticancer, antibacterial, and antiparasitic agents. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known urinary antiseptic. However, the presence of the nitro group, a well-known explosophore, also raises critical questions about the thermodynamic stability and safety of these compounds.

Understanding the thermodynamic stability of nitro-substituted quinoline derivatives is paramount for several reasons:

  • Drug Development: The stability of a drug candidate influences its shelf-life, formulation, and potential for degradation into toxic byproducts.

  • Process Safety: In synthetic chemistry and manufacturing, knowledge of thermal stability is crucial to prevent runaway reactions and explosions.

  • Materials Science: For applications in energetic materials, a predictable and controlled release of energy upon decomposition is essential.

This guide will delve into the factors governing the thermodynamic stability of these compounds and the state-of-the-art techniques used for their evaluation.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule refers to its relative energy content compared to its constituent elements or other isomeric forms. A more stable compound possesses a lower internal energy. For nitro-substituted quinolines, two key thermodynamic parameters are of primary interest:

  • Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A lower (more negative or less positive) enthalpy of formation generally indicates greater thermodynamic stability.

  • Bond Dissociation Energy (BDE): The BDE of a specific chemical bond is the enthalpy change that occurs when that bond is broken homolytically. For nitroaromatics, the C–NO₂ bond dissociation energy is a critical indicator of the initial step in thermal decomposition. A higher BDE for the C–NO₂ bond suggests greater stability.

The position of the nitro group on the quinoline ring significantly influences these parameters due to resonance effects, steric hindrance, and intramolecular interactions. For example, nitro groups that can participate more effectively in resonance stabilization of the molecule tend to lead to greater stability. Conversely, steric hindrance between adjacent nitro groups or with other substituents can decrease stability.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for experimentally determining the thermodynamic stability of nitro-substituted quinoline derivatives. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides information on melting points, phase transitions, and decomposition temperatures.[1] For nitroquinolines, the onset temperature of the exothermic decomposition peak is a critical parameter for assessing thermal stability.

  • Sample Preparation: Accurately weigh 1-3 mg of the nitroquinoline sample into a hermetically sealed aluminum or gold-plated high-pressure crucible.[2] The use of high-pressure crucibles is recommended to suppress volatilization and ensure that the observed thermal events correspond to decomposition.[2]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that encompasses the entire decomposition profile (e.g., 400 °C).[2]

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak corresponding to melting, followed by a sharp exothermic peak indicating decomposition.

    • Determine the onset temperature of the decomposition exotherm (Tonset). This is a key indicator of thermal stability.

    • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdec).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[3] It is used to determine decomposition temperatures, assess thermal stability, and quantify mass loss during decomposition.[4]

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the nitroquinoline sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature beyond the completion of decomposition (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

    • Note the temperature at which 5% mass loss occurs (T₅%), often used as a standard measure of thermal stability.[5]

Data Presentation: Thermal Properties of Mononitroquinolines
CompoundMelting Point (°C)Decomposition Onset (Tonset, °C)Enthalpy of Decomposition (ΔHdec, J/g)Reference
5-Nitroquinoline72-74~250-300Data not readily available[6]
8-Nitroquinoline88-90~250-300Data not readily available[7]
8-Hydroxy-5-nitroquinoline181-183>200 (dec.)Data not readily available[8]

Diagram: Experimental Workflow for Thermal Stability Assessment

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample 1. Sample Preparation (1-3 mg in sealed crucible) DSC_Instrument 2. Instrument Setup (N₂ purge) DSC_Sample->DSC_Instrument DSC_Program 3. Thermal Program (5-10 °C/min heating) DSC_Instrument->DSC_Program DSC_Analysis 4. Data Analysis (T_onset, ΔH_dec) DSC_Program->DSC_Analysis Result Thermodynamic Stability Profile DSC_Analysis->Result TGA_Sample 1. Sample Preparation (5-10 mg in open pan) TGA_Instrument 2. Instrument Setup (N₂ purge) TGA_Sample->TGA_Instrument TGA_Program 3. Thermal Program (10 °C/min heating) TGA_Instrument->TGA_Program TGA_Analysis 4. Data Analysis (T_onset, T₅%) TGA_Program->TGA_Analysis TGA_Analysis->Result Start Nitroquinoline Derivative Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for experimental determination of thermodynamic stability.

Computational Assessment of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for predicting the thermodynamic properties of molecules.[9] DFT can be used to calculate enthalpies of formation and bond dissociation energies, providing insights into stability without the need for experimental synthesis and analysis, which is particularly useful for screening large numbers of candidate molecules.[9][10]

Density Functional Theory (DFT) Calculations

DFT methods calculate the electronic structure of a molecule to determine its energy and other properties.[11] For assessing the thermodynamic stability of nitroquinolines, the following steps are typically involved:

  • Structure Optimization:

    • Build the 3D structure of the nitroquinoline isomer using a molecular modeling program.

    • Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[10] This finds the lowest energy conformation of the molecule.[9]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation:

    • Perform a single-point energy calculation at a higher level of theory (e.g., a larger basis set) on the optimized geometry to obtain a more accurate electronic energy.

  • Calculation of Thermodynamic Properties:

    • Enthalpy of Formation (ΔHf°): This is typically calculated using an isodesmic or atomization reaction scheme, where the enthalpy of reaction is calculated from the computed energies of the reactants and products.

    • Bond Dissociation Energy (BDE): The BDE of the C–NO₂ bond is calculated as the difference in enthalpy between the nitroquinoline molecule and the sum of the enthalpies of the quinolinyl radical and the NO₂ radical.

Diagram: Computational Workflow for Stability Prediction

G cluster_DFT Density Functional Theory (DFT) DFT_Build 1. Build Molecular Structure DFT_Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) DFT_Build->DFT_Opt DFT_Freq 3. Frequency Calculation (Confirm minimum, get ZPVE) DFT_Opt->DFT_Freq DFT_Energy 4. Single-Point Energy (Higher level of theory) DFT_Freq->DFT_Energy DFT_Prop 5. Calculate Properties (ΔHf°, BDE) DFT_Energy->DFT_Prop Result Predicted Thermodynamic Stability DFT_Prop->Result Start Nitroquinoline Isomer Start->DFT_Build

Sources

Exploratory

3-Bromo-6-methyl-8-nitroquinoline: A Strategic Scaffold for Medicinal Chemistry

This guide provides an in-depth technical analysis of 3-Bromo-6-methyl-8-nitroquinoline , a specialized intermediate in the synthesis of bioactive quinoline scaffolds. While direct biological data for this specific precu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-6-methyl-8-nitroquinoline , a specialized intermediate in the synthesis of bioactive quinoline scaffolds. While direct biological data for this specific precursor is often proprietary or embedded within broader Structure-Activity Relationship (SAR) studies, its structural features position it as a critical "pivot point" for developing high-potency therapeutics.[1]

Executive Summary

3-Bromo-6-methyl-8-nitroquinoline (CAS: 210708-23-9) is a tri-substituted quinoline derivative that serves as a high-value pharmacophore precursor.[2][3] It is not typically a final drug candidate due to the metabolic liability of the nitro group; rather, it is a divergent intermediate . Its utility lies in its three distinct functional handles:

  • 3-Bromo (Electrophile): A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton into hydrophobic binding pockets.

  • 8-Nitro (Latent Nucleophile): A precursor to the 8-amino group, the pharmacophore essential for antimalarial activity (e.g., Primaquine, Tafenoquine) and DNA intercalation.

  • 6-Methyl (Lipophilic Modulator): A steric blocker that prevents metabolic oxidation at the sensitive C6 position while enhancing lipophilicity (

    
    ).
    
Chemical Profile & Structural Logic
PropertySpecificationMechanistic Implication
Molecular Formula

Compact scaffold for fragment-based drug discovery (FBDD).
Molecular Weight 267.08 g/mol Ideal for "Lead-Like" space (MW < 300), allowing mass for further derivatization.
Electronic State Electron-deficient Pyridine ringThe 8-nitro group further deactivates the benzene ring, making the C3-Br bond stable against nucleophilic aromatic substitution (

) but reactive for Pd-catalysis.
Topological Polar Surface Area ~58.7

Within the optimal range for oral bioavailability (Rule of 5).
Synthetic Access (The "Self-Validating" Protocol)

To ensure high purity (>98%) for biological screening, the synthesis typically follows a modified Skraup or Friedländer annulation, followed by regioselective bromination.

  • Step 1: Construction of 6-methyl-8-nitroquinoline from 4-methyl-2-nitroaniline and glycerol/acrolein (Skraup).

  • Step 2: Bromination at C3. Direct bromination is challenging due to deactivation. A reliable modern method involves N-bromosuccinimide (NBS) in a polar aprotic solvent or using a pre-functionalized acyclic precursor (e.g., 2-bromoacrolein) to lock the bromine position during cyclization.

Biological Activity & Therapeutic Potential[1][4][5]

This section analyzes the biological activity inferred from the pharmacophore and validated by the activity of its direct derivatives.

A. Antimalarial Activity (The 8-Aminoquinoline Vector)

The most significant biological potential of this scaffold lies in its reduction to 3-Bromo-6-methyl-8-aminoquinoline .

  • Mechanism: 8-Aminoquinolines generate reactive oxygen species (ROS) within the parasite's mitochondria (specifically Plasmodium vivax and P. falciparum).

  • Role of 6-Methyl: Prevents rapid metabolic clearance. In Primaquine, the 6-methoxy group is metabolically labile; replacing it with 6-methyl enhances metabolic stability (t1/2).

  • Role of 3-Bromo: Allows the attachment of a lipophilic side chain, which is critical for targeting the liver stage (hypnozoite) of malaria.

B. Anticancer Activity (Kinase Inhibition)

Substituted quinolines are privileged scaffolds for Type I and Type II kinase inhibitors.

  • Target: PI3K, mTOR, and EGFR often possess a hydrophobic pocket near the ATP-binding site.

  • SAR Logic: The 3-bromo group is replaced via Suzuki coupling with an aryl/heteroaryl ring (e.g., 3-pyridyl or indole). This extension allows the molecule to reach the "gatekeeper" residue in the kinase active site.

  • The 8-Nitro Function: In anticancer designs, the nitro group is often reduced to an amide or urea to form hydrogen bonds with the kinase hinge region (Glu/Asp residues).

C. Antimicrobial Activity (The Nitroxoline Analogue)

While less common, the 8-nitroquinoline core itself (similar to Nitroxoline ) exhibits antibacterial and antifungal activity.

  • Mechanism: Chelation of divalent cations (

    
    , 
    
    
    
    ) essential for bacterial RNA polymerase function.
  • Activity Profile: Effective against Gram-negative bacteria (E. coli) and fungi (C. albicans).[4] The 3-bromo substitution increases lipophilicity, potentially enhancing membrane permeability.

Experimental Protocols

To validate the biological activity of derivatives synthesized from this core, the following industry-standard protocols are required.

Protocol A: Reduction to 8-Aminoquinoline (Activation)

Before biological testing for antimalarial activity, the nitro group must be reduced.

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Procedure: Dissolve 1 mmol of 3-Bromo-6-methyl-8-nitroquinoline in 10 mL MeOH. Add 10 mol% Pd/C. Stir under

    
     balloon for 4 hours. Filter through Celite.
    
  • Validation: Monitor disappearance of Nitro peak (

    
    ) and appearance of Amine peaks (
    
    
    
    ) in IR.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Used to screen for anticancer potency.

  • Cell Lines: HeLa (cervical cancer), A549 (lung carcinoma).

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (dissolved in DMSO) at concentrations 0.1 - 100

    
    .
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.[1]

  • Calculation:

    
     is the concentration inhibiting 50% cell growth compared to control.
    
Visualization: The Divergent Synthesis Pathway

The following diagram illustrates how 3-Bromo-6-methyl-8-nitroquinoline serves as a central hub for accessing diverse bioactive classes.

G Core 3-Bromo-6-methyl- 8-nitroquinoline (The Scaffold) Red Reduction (H2, Pd/C) Core->Red Targeting Heme Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Hydrophobic Reach Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Core->Buchwald Solubility/H-Bonding Amino 8-Aminoquinoline (Antimalarial Precursor) Red->Amino ROS Generation Biaryl 3-Aryl-8-nitroquinoline (Kinase Inhibitor Core) Suzuki->Biaryl ATP Competition AmineSub 3-Amino-8-nitroquinoline (DNA Intercalator) Buchwald->AmineSub Minor Groove Binding

Caption: Divergent synthesis map showing the transformation of the core scaffold into three distinct therapeutic classes via selective functionalization.

References
  • Synthesis of Functionalized Quinolines

    • Title: "Recent Advances in the Synthesis of Quinolines: A Review."
    • Source:RSC Advances, 2020.
    • URL:[Link]

  • Antimalarial SAR of 8-Aminoquinolines

    • Title: "8-Aminoquinolines: An Overview of their Synthesis and Antimalarial Activity."[4]

    • Source:European Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Kinase Inhibitor Design (Quinoline Scaffolds)

    • Title: "Quinoline Deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
    • URL:[Link][5]

  • Nitroxoline and 8-Nitroquinoline Antibacterials

    • Title: "Repurposing Nitroxoline for the Tre
    • Source:Antimicrobial Agents and Chemotherapy, 2015.
    • URL:[Link]

Sources

Foundational

The Shifting Reactivity Landscape of Bromo-Nitro-Quinoline Intermediates: A Technical Guide for Synthetic and Medicinal Chemists

Abstract Bromo-nitro-quinoline intermediates represent a pivotal class of building blocks in synthetic and medicinal chemistry. Their unique electronic and steric properties, governed by the interplay between the electro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromo-nitro-quinoline intermediates represent a pivotal class of building blocks in synthetic and medicinal chemistry. Their unique electronic and steric properties, governed by the interplay between the electron-withdrawing nitro group and the versatile bromo substituent, offer a rich and tunable reactivity profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and reactivity of these crucial intermediates. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower the rational design and execution of complex synthetic strategies.

Introduction: The Strategic Importance of Bromo-Nitro-Quinolines

The quinoline scaffold is a privileged motif in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The introduction of bromo and nitro functionalities onto this scaffold dramatically expands its synthetic utility. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the strongly electron-withdrawing nitro group profoundly influences the electron density of the quinoline ring system, thereby modulating its reactivity and providing a handle for further functionalization, such as reduction to an amino group.

This guide will explore the synthesis of various bromo-nitro-quinoline isomers and dissect their reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions. Understanding the principles that govern these transformations is paramount for any scientist working to leverage these powerful intermediates in their synthetic endeavors.

Synthesis of Bromo-Nitro-Quinoline Intermediates

The preparation of bromo-nitro-quinoline intermediates typically involves a two-step sequence: bromination of a quinoline or substituted quinoline, followed by regioselective nitration. Alternatively, nitration may precede bromination depending on the desired substitution pattern and the directing effects of existing substituents.

Bromination of Quinolines

Direct bromination of the quinoline ring can be challenging to control due to the deactivating effect of the nitrogen atom on the pyridine ring and the potential for complex formation. However, various methods have been developed to achieve regioselective bromination. For instance, bromination of 8-substituted quinolines can yield mono- and di-bromo derivatives, with the product distribution dependent on the stoichiometry of the bromine used.[1]

Nitration of Bromoquinolines

The nitration of bromoquinolines is a common and effective method for synthesizing bromo-nitro-quinoline intermediates. The position of nitration is directed by the existing bromine atom and the electronic properties of the quinoline nucleus. A noteworthy example is the nitration of 6-bromoquinoline, which selectively yields 6-bromo-5-nitroquinoline.[2] Similarly, direct nitration of 6,8-dibromoquinoline affords 6,8-dibromo-5-nitroquinoline as the sole product in high yield.[2]

Experimental Protocol: Synthesis of 8-Bromo-5-nitroquinoline [3]

  • To a mixture of concentrated sulfuric acid (7 mL) and potassium nitrate (4.5 g, 44.6 mmol), cooled to 0 °C, slowly add 8-bromoquinoline (2.3 g, 11.2 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully basify the mixture to pH 9 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure product.

Nucleophilic Aromatic Substitution (SNA_r_): Leveraging the Activating Power of the Nitro Group

The presence of a nitro group, particularly when positioned ortho or para to a bromine atom, dramatically activates the quinoline ring towards nucleophilic aromatic substitution (SNA_r_). This is due to the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3]

This activation is a cornerstone of the synthetic utility of bromo-nitro-quinolines, allowing for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. For example, 6-bromo-5-nitroquinoline readily undergoes nucleophilic substitution with amines such as morpholine and piperazine.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BromoNitroQuinoline Bromo-Nitro-Quinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) BromoNitroQuinoline->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) SubstitutedProduct Substituted Quinoline Meisenheimer->SubstitutedProduct - Br⁻ LeavingGroup Bromide (Br⁻)

Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Experimental Protocol: Synthesis of 5-Nitro-6-(morpholin-1-yl)quinoline

  • In a microwave vial, combine 6-bromo-5-nitroquinoline (1.0 eq), morpholine (3.0 eq), and triethylamine (1.0 eq).

  • Heat the mixture to 80 °C with stirring.

  • Irradiate the reaction mixture with microwaves (150 W) and ramp the temperature to 90-119 °C.

  • Maintain the reaction at this temperature for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom on the bromo-nitro-quinoline scaffold serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, providing access to a vast chemical space. The reactivity in these transformations is influenced by factors such as the position of the bromo and nitro groups, the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromo-nitro-quinoline and a boronic acid or ester. This reaction is widely used to introduce aryl and heteroaryl substituents. The electron-withdrawing nature of the nitro group can enhance the rate of the oxidative addition step, which is often rate-limiting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetalation + R-B(OR)₂ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines [3]

  • To a reaction vessel, add the bromo-nitro-quinoline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Bromo-Nitro-Quinoline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
8-Bromo-5-nitroquinolinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O1002485[3]
6-Bromo-5-nitroquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O851292[4]
3-Bromo-8-nitroquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / SPhosDBUTHF/H₂O60588[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling the bromo-nitro-quinoline with a primary or secondary amine. This reaction provides a direct route to amino-substituted quinolines, which are valuable precursors for many biologically active compounds.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-Br)(R₂NH)]L_n OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L_n AmineCoord->Deprotonation - HBr RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR₂

Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

  • To a reaction vessel, add the bromo-nitro-quinoline (1.0 eq), the amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Bromo-Nitro-Quinoline SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-5-nitroquinolineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene1101685[7]
8-Bromo-5-nitroquinolineMorpholinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1002478[8]
5-Bromo-7-nitroquinolineN-MethylanilinePd(OAc)₂ / BINAPNaOt-BuToluene100891[6]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the bromo-nitro-quinoline and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting alkynyl-quinolines are versatile intermediates for further transformations.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-C≡CR)L_n OxAdd->Transmetalation + Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-C≡CR CuCycle CuBr Cu(I)Br CuAlkyne Cu(I)-C≡CR CuBr->CuAlkyne + H-C≡CR, - HBr CuAlkyne->CuBr + ArPdBrL_n, - ArPd(C≡CR)L_n Alkyne H-C≡CR Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd + Ar-Br Carbopalladation Carbopalladation (RCH(Ar)CH₂-Pd(II)-Br)L_n OxAdd->Carbopalladation + Alkene BetaHydride β-Hydride Elimination Carbopalladation->BetaHydride BetaHydride->Pd0 Alkylated Product + HBr RedElim Reductive Elimination

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reaction conditions for 3-Bromo-6-methyl-8-nitroquinoline

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-6-methyl-8-nitroquinoline Part 1: Executive Summary & Chemo-Structural Analysis The Substrate Challenge 3-Bromo-6-methyl-8-nitroquinoline (CAS: 210708-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-6-methyl-8-nitroquinoline

Part 1: Executive Summary & Chemo-Structural Analysis

The Substrate Challenge 3-Bromo-6-methyl-8-nitroquinoline (CAS: 210708-23-9) represents a distinct class of "activated but distinct" heterocyclic electrophiles. Unlike standard aryl bromides, this scaffold presents a unique electronic and steric environment that dictates specific catalytic requirements.

Structural Logic for Protocol Design

  • Electronic Activation (The "Nitro Effect"): The 8-nitro group is a strong electron-withdrawing group (EWG). Through induction and resonance, it significantly reduces electron density at the quinoline ring. This accelerates the oxidative addition of Pd(0) into the C3-Br bond, making the initiation step kinetically favorable compared to un-substituted quinolines.

  • Catalyst Poisoning Mitigation: The quinoline nitrogen (N1) is a potent

    
    -donor capable of displacing phosphine ligands and poisoning the Palladium center (arresting the cycle). However, the 8-nitro group acts as a steric gatekeeper . Its peri-position relative to N1 creates steric crowding that discourages the formation of stable bis-quinoline-Pd complexes, effectively "protecting" the active catalyst species.
    
  • Regioselectivity: The C3 position is distal to the steric bulk of the 8-nitro group, allowing for facile transmetallation with a wide range of boronic acids.

Part 2: Mechanism & Signaling Pathway

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the electronic activation provided by the nitro group and the critical ligand exchange steps.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to 8-NO2 EWG) Pd0->OxAdd + Substrate Inter1 Pd(II)-Ar-Br Complex OxAdd->Inter1 BaseStep Base Activation (Ligand Exchange: X -> OH/OR) Inter1->BaseStep + Base (CO3/PO4) TransMet Transmetallation (Rate Determining Step) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 3-Bromo-6-methyl- 8-nitroquinoline Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-deficient quinoline ring.

Part 3: Optimized Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the robust, "workhorse" method suitable for 90% of coupling partners. Protocol B is a high-performance method for sterically hindered or unstable boronic acids.

Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Recommended for: Standard aryl/heteroaryl boronic acids.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which enforces a geometry that favors reductive elimination. It is highly resistant to air oxidation and thermal degradation.

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg, 0.37 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2 adduct) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[8]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or Schlenk tube) with the quinoline substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M to 0.2 M relative to substrate) via syringe.

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

    • Note: Do not exceed 100°C initially to prevent protodeboronation of the coupling partner.

  • Monitoring: Check by TLC or LCMS after 2 hours. The electron-deficient nature of the ring usually drives this to completion within 4-6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic phase with brine, dry over Na2SO4, and concentrate.[8]

Protocol B: High-Performance Method (Buchwald G3)

Recommended for: Sterically hindered boronic acids or if Protocol A yields <50%.

Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active L-Pd(0) species. The bulky biaryl phosphine ligand (XPhos) prevents the quinoline nitrogen from coordinating to the metal center.

Reagents:

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (0.5 M aqueous or finely ground solid, 3.0 equiv)

  • Solvent: THF/Water (10:1 ratio) or Toluene/Water (10:1)

  • Temperature: 60°C – 80°C (Milder conditions).

Part 4: Optimization Matrix & Troubleshooting

Use the following decision matrix to optimize conditions if the standard protocol fails.

VariableStandard ConditionOptimization OptionRationale for Change
Solvent 1,4-Dioxane/H2ODMF or DMSO (anhydrous)Use polar aprotic solvents if the nitro-quinoline has poor solubility.
Base Na2CO3K3PO4 or Cs2CO3Stronger bases (Cs2CO3) help with sterically hindered boronic acids.
Catalyst Pd(dppf)Cl2Pd(OAc)2 + SPhosSPhos is superior for highly hindered biaryl couplings.
Additive NoneTBAF (1.0 equiv)Use if using boronic esters (pinacol) that are sluggish to hydrolyze.

Troubleshooting Guide:

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Too much O2 in the system or slow transmetallation.

    • Fix: Degas solvents more rigorously (sparge with Ar for 15 mins). Add the boronic acid slowly or in portions.

  • Issue: Protodehalogenation (Formation of 6-methyl-8-nitroquinoline).

    • Cause: Hydride source present or excessive heat.

    • Fix: Switch from alcoholic solvents (if used) to pure Dioxane or Toluene. Lower temperature to 80°C.

  • Issue: No Conversion (Catalyst Poisoning).

    • Cause: Quinoline nitrogen binding.

    • Fix: Switch to Protocol B (XPhos or SPhos ligands are bulky enough to prevent this).

Part 5: Workflow Visualization

OptimizationWorkflow Start Start: 3-Br-6-Me-8-NO2-Quinoline CheckPartner Analyze Coupling Partner Start->CheckPartner Standard Protocol A: Pd(dppf)Cl2 / Na2CO3 / Dioxane 90°C CheckPartner->Standard Simple Aryl/Heteroaryl Advanced Protocol B: XPhos Pd G3 / K3PO4 / THF 60-80°C CheckPartner->Advanced Hindered/Unstable QC QC Check (LCMS/TLC) @ 2 Hours Standard->QC Advanced->QC Success Proceed to Workup (Celite Filtration) QC->Success Conversion > 90% Fail Troubleshoot QC->Fail Conversion < 50% Fail->Advanced If Protocol A failed

Figure 2: Decision tree for selecting the optimal coupling protocol based on partner complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for Quinoline coupling).
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Brodnik, H., Požgan, F., & Štefane, B. (2016).[9] Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14, 191-200. (Specific precedent for 8-nitroquinoline coupling). Link

  • BenchChem. (2025).[2][8] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (General protocols for 3-bromoquinolines). Link

Sources

Application

Preparation of 8-amino-3-bromo-6-methylquinoline from nitro precursor

Application Note: Chemo-Selective Reduction Strategies for the Synthesis of 8-Amino-3-bromo-6-methylquinoline Executive Summary This application note details the chemo-selective reduction of 8-nitro-3-bromo-6-methylquino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Reduction Strategies for the Synthesis of 8-Amino-3-bromo-6-methylquinoline

Executive Summary

This application note details the chemo-selective reduction of 8-nitro-3-bromo-6-methylquinoline to 8-amino-3-bromo-6-methylquinoline . The primary synthetic challenge is the selective reduction of the nitro group (


) to the amine (

) while preserving the aryl bromide at the C3 position. Standard catalytic hydrogenation (e.g.,

) is contraindicated due to the high risk of hydrodehalogenation (loss of bromine).

This guide presents two validated protocols:

  • Method A (Iron/Acetic Acid): The preferred method for scalability, cost-efficiency, and operational simplicity.

  • Method B (Stannous Chloride): A high-precision alternative for small-scale discovery chemistry where acidic reflux is tolerated.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The target molecule contains three functional sites: the basic quinoline nitrogen, the reducible nitro group, and the labile carbon-bromine bond.

  • Risk: Catalytic hydrogenation (

    
     or 
    
    
    
    ) often undergoes oxidative addition into the
    
    
    bond, leading to the des-bromo impurity (8-amino-6-methylquinoline).
  • Solution: Dissolving Metal Reductions (Fe, Sn, Zn) operate via single-electron transfer (SET) mechanisms that are highly specific to the

    
    -system of the nitro group under mild conditions, leaving the aryl halide intact [1].
    
Reaction Scheme

ReactionScheme SM Precursor 8-nitro-3-bromo-6-methylquinoline Reagents Reagents Fe / AcOH / EtOH (OR) SnCl2 / HCl SM->Reagents Product Target 8-amino-3-bromo-6-methylquinoline Reagents->Product Selective Reduction (>95%) Impurity Impurity (Avoided) Des-bromo analog Reagents->Impurity Hydrodehalogenation (Minimised)

Figure 1: Reaction scheme highlighting the chemo-selective pathway versus the avoided impurity.

Experimental Protocols

Method A: Iron-Mediated Reduction (Scalable Standard)

Recommended for gram-to-kilogram scale synthesis.

Rationale: Iron powder in acetic acid (Béchamp reduction conditions) is cheap, environmentally more benign than tin, and simplifies workup by avoiding the formation of sticky tin emulsions [2].

Reagents:

  • Precursor: 8-nitro-3-bromo-6-methylquinoline (

    
    )
    
  • Iron Powder:

    
     (
    
    
    
    )
  • Solvent: Glacial Acetic Acid / Ethanol (

    
    )
    
  • Catalyst:

    
     (trace, optional to accelerate initiation)
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with the nitro precursor and Ethanol. Stir to suspend.

  • Activation: Add Iron powder and

    
    .
    
  • Initiation: Add Glacial Acetic Acid dropwise. Note: An exotherm may occur.[1]

  • Reflux: Heat the mixture to

    
     (reflux) for 2–4 hours.
    
    • Monitor: TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (yellow) will disappear; a fluorescent blue-amine spot will appear.

  • Workup (The "Iron Cake" Removal):

    • Cool to room temperature.[2][3][4]

    • Filter the reaction mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with EtOAc.[5]

    • Concentrate the filtrate to remove EtOH.

  • Neutralization: Dilute residue with water and neutralize with saturated

    
     to 
    
    
    
    .
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[4][6]
  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Method B: Stannous Chloride ( ) Reduction

Recommended for small-scale (<1g) or if Fe fails to initiate.

Rationale:


 acts as a potent reducing agent in acidic media. It is highly reliable for sterically hindered nitro groups but generates large amounts of tin salts that complicate extraction [3].

Protocol:

  • Dissolution: Dissolve 8-nitro-3-bromo-6-methylquinoline (

    
    ) in Ethanol.
    
  • Addition: Add

    
     (
    
    
    
    ) in one portion.
  • Reaction: Heat to

    
     for 3 hours.
    
  • Quenching (Critical Step):

    • Cool to

      
      .
      
    • Adjust pH to 8 using

      
      . Caution: This will form a thick white precipitate of tin hydroxide.
      
    • Tip: Add Potassium Sodium Tartrate (Rochelle's Salt) solution to complex the tin and break the emulsion. Stir vigorously for 1 hour until layers separate clearly.

  • Extraction: Extract with

    
    .
    

Process Workflow & Decision Tree

Workflow Start Start: Nitro Precursor Choice Select Method Start->Choice MethodA Method A: Fe / AcOH (Preferred for >1g) Choice->MethodA MethodB Method B: SnCl2 / EtOH (Preferred for <100mg) Choice->MethodB ReactionA Reflux 80°C (2-4h) MethodA->ReactionA ReactionB Heat 70°C (3h) MethodB->ReactionB Filter Filter through Celite (Remove Fe sludge) ReactionA->Filter Quench Quench with NaOH Add Rochelle's Salt ReactionB->Quench CommonWorkup Extraction (EtOAc/DCM) Wash w/ Brine -> Dry Filter->CommonWorkup Quench->CommonWorkup QC QC: NMR & MS Check Br Isotope Pattern CommonWorkup->QC

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Analytical Validation (QC)

To ensure the integrity of the product, the following analytical criteria must be met. The preservation of the bromine atom is the critical quality attribute (CQA).

Analytical MethodExpected ObservationMechanistic Insight
1H NMR Upfield shift of aromatic protons. Appearance of broad singlet (

) for

.
Loss of electron-withdrawing

group increases electron density on the ring.
Mass Spectrometry M+ and M+2 peaks of equal intensity (

ratio).
Confirms presence of one Bromine atom . If Br is lost, the M+2 peak disappears.
HPLC Single peak, shorter retention time than nitro-precursor.Amine is more polar than the nitro precursor.
Appearance Yellow to brown solid.Typical for amino-quinolines (oxidation sensitive).

Storage Note: 8-aminoquinolines are prone to air oxidation (darkening). Store under Nitrogen/Argon at


 in amber vials.

Safety & Toxicology

  • Nitro Precursor: Likely mutagenic. Handle in a fume hood.

  • Amino-quinoline Product: Potential skin sensitizer and irritant. Avoid inhalation of dust.

  • Tin Residues: Inorganic tin is toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.

References

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Tetrahedron Letters, 25(32), 3415-3418. Link (Context: Selectivity mechanisms in transfer hydrogenation).

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[5][7][8][9] Link (Context: Standard protocols for Fe/AcOH reduction).

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[10] Tetrahedron Letters, 25(8), 839-842.[10] Link (Context: SnCl2 selectivity for halonitroarenes).

  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides.[6] Link (Context: Reactivity and stability of bromo-aminoquinolines).

Sources

Method

Application Note: Functionalization of the Methyl Group in 3-Bromo-6-methyl-8-nitroquinoline

Abstract & Strategic Overview The scaffold 3-Bromo-6-methyl-8-nitroquinoline represents a "privileged structure" in medicinal chemistry, particularly for antitubercular and anticancer drug discovery. Its utility lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 3-Bromo-6-methyl-8-nitroquinoline represents a "privileged structure" in medicinal chemistry, particularly for antitubercular and anticancer drug discovery. Its utility lies in its three distinct orthogonal reactive handles:

  • C3-Bromine: A stable handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C8-Nitro: A precursor for amines (via reduction) to facilitate solubility or amide coupling.

  • C6-Methyl: The focus of this guide—a benzylic-like "pivot point" for chain extension or solubilizing group appendage.

The Challenge: Functionalizing the C6-methyl group requires radical or oxidative conditions. The primary risk is over-functionalization (gem-dibromination) or competing reactivity with the nitro group. Furthermore, the electron-deficient nature of the 8-nitroquinoline ring deactivates the methyl protons slightly compared to simple toluenes, requiring optimized radical initiation.

This guide details three validated protocols to convert the inert methyl group into a reactive electrophile (Bromide) or a carbonyl center (Aldehyde), enabling downstream diversification.

Chemical Logic & Reactivity Map

Before initiating experimentation, understand the electronic environment. The 8-nitro group exerts a strong electron-withdrawing effect (–I, –M), significantly deactivating the ring toward electrophilic aromatic substitution (EAS). This is advantageous for radical bromination (Wohl-Ziegler) because it prevents ring bromination, directing the radical exclusively to the benzylic C6 position.

Reactivity Visualization

ReactivityMap Substrate 3-Bromo-6-methyl- 8-nitroquinoline C3 C3-Br Position (Stable to Radicals) Reserved for Pd-Coupling Substrate->C3 C8 C8-Nitro Group (Redox Active) Deactivates Ring Substrate->C8 C6 C6-Methyl Group (Target) Benzylic Activation Substrate->C6

Figure 1: Orthogonal reactivity map of the substrate.[1] The C6-Methyl is the only site susceptible to radical abstraction under controlled conditions.

Protocol 1: Wohl-Ziegler Radical Bromination

Objective: Conversion of –CH₃ to –CH₂Br. Mechanism: Free-radical chain reaction using N-Bromosuccinimide (NBS).

Critical Considerations (The "Polybromination Trap")

Methyl quinolines are notorious for over-brominating to form the gem-dibromide (


), which is difficult to separate.
  • Solution: Use a slight deficit of NBS (0.95 eq) and stop the reaction at ~90% conversion.

  • Solvent Choice: While Carbon Tetrachloride (

    
    ) is traditional, 
    
    
    
    -Trifluorotoluene (PhCF
    
    
    )
    or Acetonitrile (MeCN) are superior, modern alternatives that are safer and often provide better selectivity due to higher polarity.[1]
Materials
  • Substrate: 3-Bromo-6-methyl-8-nitroquinoline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water if yellow/aged.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).[1]

  • Solvent: Trifluorotoluene (PhCF

    
    ) or Acetonitrile (anhydrous).[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 g (3.74 mmol) of substrate in 15 mL of PhCF

    
     (0.25 M concentration).
    
  • Reagent Addition: Add NBS (0.63 g, 3.55 mmol, 0.95 eq ) and AIBN (30 mg, 0.18 mmol).

    • Note: Do not add all NBS at once if scaling up (>10g). Add in 3 portions to keep radical concentration steady.

  • Initiation: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ).
    
    • Visual Cue: The reaction often turns from pale yellow to orange/brown as bromine radicals form, then lightens as succinimide precipitates.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 30 minutes.

    • Endpoint: Stop when the starting material spot is faint. Do not push for 100% conversion , or the dibromide spot (lower Rf) will appear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0–20% EtOAc in Hexane).

Expected Yield: 65–75% mono-bromide. Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the methyl singlet (~2.6 ppm) and appearance of the methylene bromide singlet at ~4.6–4.7 ppm .

Protocol 2: Nucleophilic Substitution (Diversification)

Objective: Converting the C6-Bromomethyl group into an amine or ether. Logic: The new C6-CH₂Br is a highly reactive benzylic electrophile. It will react with nucleophiles (amines, thiols, azides) via an


 mechanism much faster than the C3-Aryl Bromide will react via 

.
Example: Synthesis of 6-(Morpholinomethyl) derivative
  • Dissolution: Dissolve the C6-bromomethyl intermediate (1.0 eq) in anhydrous DMF or THF.

  • Base/Nucleophile: Add Potassium Carbonate (

    
    , 2.0 eq) and Morpholine (1.1 eq).
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Caution: Do not heat above 60°C to avoid displacing the C3-Br or affecting the nitro group.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Protocol 3: Selenium Dioxide Oxidation

Objective: Direct conversion of –CH₃ to –CHO (Aldehyde). Utility: The aldehyde is a gateway to reductive amination or Wittig reactions.

Methodology
  • Solvent: 1,4-Dioxane (wet, containing 2% water is often beneficial).

  • Reagents: Substrate (1.0 eq) + Selenium Dioxide (

    
    ) (1.5 eq).
    
  • Conditions: Reflux (101°C) for 4–12 hours.

    • Note: The reaction turns black as Selenium metal precipitates.

  • Workup: Filter hot through a Celite pad to remove Selenium metal. Concentrate and purify via column chromatography.[3][4][5]

Experimental Workflow Diagram

Workflow cluster_0 Protocol 1: Radical Bromination cluster_1 Protocol 2: Diversification cluster_2 Protocol 3: Oxidation Start Start: 3-Bromo-6-methyl-8-nitroquinoline Step1 NBS (0.95 eq), AIBN PhCF3, Reflux Start->Step1 Step3 SeO2 (1.5 eq) Dioxane, Reflux Start->Step3 Intermediate Intermediate: 6-(Bromomethyl) derivative Step1->Intermediate Step2 Nucleophile (HNR2, ROH) K2CO3, DMF, RT Intermediate->Step2 Product1 Product A: 6-(Aminomethyl) derivative Step2->Product1 Product2 Product B: 6-Formyl derivative Step3->Product2

Figure 2: Workflow for divergent synthesis starting from the methylquinoline scaffold.

Troubleshooting & QC Table

IssueProbable CauseCorrective Action
Gem-Dibromide Formation Excess NBS or reaction ran too long.Reduce NBS to 0.90 eq. Stop reaction at 85% conversion.
No Reaction (Protocol 1) Old NBS or wet solvent.Recrystallize NBS from water (dry thoroughly). Ensure solvent is anhydrous.
C3-Br Loss (Protocol 2) Reaction temperature too high (>80°C).Perform SN2 reactions at Room Temp. The benzylic bromide is highly reactive.
Black Tarry Product (Protocol 3) Over-oxidation or thermal decomposition.[1]Monitor strictly by TLC. Do not reflux longer than necessary.

References

  • NBS Bromination of Methyl Quinolines: Goswami, S., et al.[1] "Regioselective functionalization of quinolines via radical bromination." Journal of Organic Chemistry. (General precedent for electron-deficient toluenes).

  • Selenium Dioxide Oxidation Protocols: Achremowicz, L.[1] "A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide." Synthetic Communications, 1996.[6]

  • Reactivity of 8-Nitroquinolines: BenchChem Guide. "Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." (Provides context on electronic effects of nitro groups).

  • Safety Data (PhCF3 Solvent): Ogawa, A., et al.[1] "Trifluorotoluene as a radical-stable solvent."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubility Optimization for 3-Bromo-6-methyl-8-nitroquinoline

Executive Summary You are encountering solubility difficulties with 3-Bromo-6-methyl-8-nitroquinoline , a highly lipophilic, planar heterocyclic building block. While DMSO is generally an excellent solvent for nitroquino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 3-Bromo-6-methyl-8-nitroquinoline , a highly lipophilic, planar heterocyclic building block. While DMSO is generally an excellent solvent for nitroquinolines, this specific substrate presents a "perfect storm" for precipitation issues due to its high crystal lattice energy (driven by


-

stacking of the quinoline core) and the extreme sensitivity of its solubility profile to water contamination in DMSO.

This guide provides a root-cause analysis and a self-validating troubleshooting workflow to ensure stable stock solution preparation.

Part 1: The Physicochemical Root Cause

To solve the issue, we must understand the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).

The Molecule[1][2][3]
  • Core: The quinoline ring is hydrophobic and planar.

  • Substituents: The 3-Bromo and 6-Methyl groups increase lipophilicity (

    
     estimated). The 8-Nitro group, while polar, often reinforces crystal packing through dipole interactions.
    
  • Result: The molecule "wants" to stay in a solid crystal lattice rather than enter solution.

The Solvent (DMSO)

DMSO is a polar aprotic solvent.[1][2][3] It dissolves this molecule by surrounding the polar nitro group and interacting with the aromatic system. However, DMSO is aggressively hygroscopic. [4][5]

  • The Failure Mode: When DMSO absorbs atmospheric moisture, water molecules form tight clusters with DMSO via hydrogen bonding. These water-DMSO clusters are highly polar.

  • The "Crash Out": Your lipophilic quinoline cannot compete with water for the DMSO. As water content rises, the "free" DMSO available to solvate your compound decreases.[5] The solvent environment becomes too polar, and the hydrophobic quinoline is forced out of solution (precipitates).

Part 2: Diagnostic Workflow (Interactive)

Use this decision tree to identify the specific failure point in your protocol.

SolubilityTroubleshooting Start START: Visual Inspection of Stock Solution Turbid Is the solution turbid or containing visible particles? Start->Turbid Sonicate Action: Sonicate (40kHz) for 10 mins at 35-40°C Turbid->Sonicate Yes Success SUCCESS: Aliquot immediately into single-use vials Turbid->Success No (It's clear) Clear Is it clear now? Sonicate->Clear WaterCheck Check DMSO Quality: Is it fresh/anhydrous? Clear->WaterCheck No Clear->Success Yes Heat Action: Heat to 60°C (Max 10 mins) WaterCheck->Heat DMSO is dry Fail FAILURE: Concentration too high or DMSO wet. Dilute. WaterCheck->Fail DMSO is old/opened Heat->Success Dissolved Heat->Fail Still Turbid

Figure 1: Step-by-step diagnostic logic for resolving initial dissolution failures.

Part 3: Optimized Solubilization Protocol

Do not rely on simple vortexing. Follow this "High-Energy" protocol to overcome the lattice energy.

Step 1: Preparation
  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm). If the bottle has been open for >1 month without a septum, discard it for solubility-critical work.

  • Vessel: Use glass vials with Teflon-lined caps. Avoid polystyrene (can be etched by DMSO).

Step 2: The "Hot-Start" Method
  • Weigh the 3-Bromo-6-methyl-8-nitroquinoline.

  • Add DMSO to reach 80% of the final volume .

  • Sonication: Place the sealed vial in an ultrasonic bath. Sonicate at 40°C for 15 minutes . The combination of cavitation and mild heat is critical to break the crystal lattice.

  • Observation: If particles remain, heat the vial in a water bath to 60°C for 5-10 minutes. (Note: Nitroquinolines are generally thermally stable at this temperature for short durations).

  • Finalize: Once clear, add the remaining DMSO to reach target volume. Invert gently to mix.

Step 3: Storage (Critical)
  • Aliquot: Never store a large stock bottle. Freeze-thaw cycles introduce water condensation.

  • Vessels: Aliquot into single-use amber vials (20-50 µL).

  • Temperature: Store at -20°C.

  • Desiccant: Store vials inside a secondary container (jar) with silica gel packets to prevent moisture ingress during freezing.

Part 4: Data & Specifications

Solubility Limits (Estimated)

Note: Exact values depend on crystal polymorph purity. These are operational guidelines for the specific CAS 210708-23-9.

SolventSolubility PotentialNotes
Anhydrous DMSO High (~20-50 mM) Requires heat/sonication to initiate.
"Wet" DMSO Low (<5 mM) Precipitates rapidly upon standing.
Ethanol LowNot recommended for high-conc stocks.
Water/PBS NegligibleImmediate precipitation.
The "Antisolvent" Effect Mechanism

The following diagram illustrates why your compound precipitates when the DMSO bottle is left open.

Hygroscopicity Air Atmospheric Moisture DMSO_Dry Dry DMSO (Solvates Quinoline) Air->DMSO_Dry Absorption (Hygroscopic) DMSO_Wet Hydrated DMSO (Water Clusters Form) DMSO_Dry->DMSO_Wet Time > 24h Precip PRECIPITATE (Crystal Re-formation) DMSO_Wet->Precip Rejection Compound 3-Bromo-6-methyl- 8-nitroquinoline Compound->DMSO_Dry Soluble Compound->DMSO_Wet Insoluble (Hydrophobic Effect)

Figure 2: The mechanism of precipitation driven by DMSO hygroscopicity.

Part 5: Frequently Asked Questions (FAQs)

Q1: My solution freezes in the fridge (4°C). Is this normal? A: Yes. Pure DMSO freezes at 18.5°C .[6] If your stock solution is liquid at 4°C, it is heavily contaminated with water (likely >10% water content) and your compound has likely already precipitated or is about to. A frozen DMSO stock is a sign of good solvent purity.

Q2: Can I use 100% Ethanol instead? A: Likely not for high concentrations (>10mM). The bromine and methyl substituents make this molecule too lipophilic for ethanol. You can try a 1:1 mixture of DMSO:Ethanol if toxicity is a concern, but solubility will drop.

Q3: I see a "film" on the tube walls after thawing. A: This is the compound crashing out during the phase transition.

  • Fix: You must re-sonicate the vial at 37°C every time you thaw it. Do not simply vortex; vortexing is insufficient to re-dissolve the film.

Q4: Is the nitro group stable in DMSO? A: Generally, yes. However, DMSO can act as a mild oxidant under extreme heat. Keep heating steps under 80°C. Avoid strong reducing agents in the same mixture.

References

  • Gaylord Chemical Company. (2007).[7][8][9] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. (Authoritative source on DMSO solvent properties and hygroscopicity).

  • BenchChem. (2025).[4][1] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO. (Analogous nitroquinoline solubility protocols).

  • ChemScene. (2024). Product Data: 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9).[10] (Specific compound identification).

  • Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement. (Data on freezing point depression and solubility loss).

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. (Kinetics of water absorption in DMSO).

Sources

Optimization

Minimizing side reactions during bromination of 6-methyl-8-nitroquinoline

Executive Summary Welcome to the Technical Support Center. You are likely attempting to synthesize 6-(bromomethyl)-8-nitroquinoline , a critical intermediate for Schiff base ligands and bioactive quinoline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely attempting to synthesize 6-(bromomethyl)-8-nitroquinoline , a critical intermediate for Schiff base ligands and bioactive quinoline derivatives.

The Core Challenge: The 8-nitro group strongly withdraws electron density from the quinoline ring. While this beneficially deactivates the ring toward electrophilic nuclear bromination, it simultaneously destabilizes the benzylic radical at the 6-position. This creates a narrow "Goldilocks zone" for reaction conditions:

  • Too mild: The reaction stalls due to the high bond dissociation energy (BDE) of the electron-deficient benzylic C-H bond.

  • Too aggressive: You generate the dibromo-impurity (

    
    ) or cause oxidative degradation (tars).
    

This guide prioritizes kinetic control to maximize the mono-bromo product.

Part 1: The Reaction Pathway & Critical Failure Points

To troubleshoot effectively, you must visualize the competition between the desired propagation cycle and the side reactions.

Mechanistic Visualization (DOT)

ReactionPathway Start 6-Methyl-8-Nitroquinoline Radical Benzylic Radical (Destabilized by NO2) Start->Radical H-Abstraction (Slow Step) RingBromo Impurity: Ring Bromo (5-Br) Start->RingBromo High [Br2] Ionic Pathway Product Target: Mono-Bromide (6-CH2Br) Radical->Product + Br2 Product->Radical Radical Transfer (If Product accumulates) DiBromo Impurity: Di-Bromide (6-CHBr2) Product->DiBromo Excess NBS Over-reaction NBS NBS / Initiator Br2 Low [Br2] (Steady State)

Figure 1: Reaction pathway highlighting the kinetic competition between product formation and the thermodynamic sink of over-bromination.

Part 2: Troubleshooting Guides (Q&A)

Module 1: The "Over-Bromination" Crisis (Dibromo Impurity)

User Issue: "I am consistently getting 10-15% of the dibromomethyl impurity (


). It is inseparable by column chromatography."

Root Cause: The electron-withdrawing nitro group makes the first bromine addition difficult. However, once the first bromine is added, the benzylic position remains susceptible to radical attack. If the local concentration of NBS is high, or if the reaction runs too long, the mono-bromide competes with the starting material for free radicals.

Protocol Adjustment:

  • Stoichiometry Tuning: Do not use the standard 1.1 equivalents of NBS.

    • Recommendation: Use 0.90 – 0.95 equivalents of NBS. Accept 85% conversion. It is far easier to separate unreacted starting material (polarity difference) than the dibromo-impurity (very similar polarity).

  • Solvent Switch:

    • Avoid:

      
       (banned, high temperatures promote side reactions).
      
    • Use:Trifluorotoluene (PhCF3) or Acetonitrile (MeCN) . Acetonitrile dissolves the succinimide byproduct, preventing surface coating of NBS, but PhCF3 is often superior for radical stability in electron-deficient systems.

  • The "High Dilution" Trick:

    • Run the reaction at 0.1 M or lower concentration. High dilution minimizes the probability of a radical encountering a product molecule.

Module 2: Reaction Stalling (0% or Low Conversion)

User Issue: "I've refluxed for 12 hours with AIBN, but NMR shows mostly starting material. The reaction solution stays yellow/orange."

Root Cause: The 8-nitro group acts as a "radical sink." Nitro groups can quench radical chains via spin trapping, effectively killing the propagation cycle before it establishes a steady state. Additionally, the benzylic C-H bond is electron-poor, making the initial H-abstraction by the electrophilic bromine radical slow.

Protocol Adjustment:

  • Initiator Spiking:

    • Do not add all AIBN (or Benzoyl Peroxide) at the start. The half-life of AIBN at reflux (80°C) is roughly 1 hour.

    • Action: Add 2 mol% at

      
      , then another 2 mol% every 2 hours.
      
  • Light Activation (Photo-Wohl-Ziegler):

    • Thermal initiation may not be sufficient. Use a 500W Tungsten halogen lamp (vis-light) to induce homolysis. This often kickstarts stubborn nitro-quinoline substrates without requiring excessive heat that leads to degradation.

  • Catalytic Additive:

    • Add 1-2 drops of HBr (48% aq) or TMSBr at the start.

    • Why? The Wohl-Ziegler mechanism requires a trace of

      
       and HBr to function.[1] Pure, recrystallized NBS sometimes has an "induction period" because it lacks these trace initiators.
      
Module 3: Product Instability & Purification

User Issue: "My product decomposes on the silica column or turns black upon drying."

Root Cause: Benzylic bromides, especially those with ortho-nitro groups, are thermally and hydrolytically unstable. The nitro group can facilitate intramolecular redox processes or hydrolysis to the alcohol.

Protocol Adjustment:

  • Workup:

    • Avoid aqueous washes if possible. If necessary, use ice-cold water and work fast.

    • Filter off the succinimide (if using

      
      /PhCF3) or evaporate the solvent directly.
      
  • Chromatography:

    • Neutralize the silica gel. Pre-wash the column with 1%

      
       (Triethylamine) in Hexanes, then flush with your eluent.
      
    • Better: Use Neutral Alumina instead of Silica. The acidity of silica catalyzes the hydrolysis of the C-Br bond.

  • Storage:

    • Store under Argon at -20°C. Do not leave it in solution for extended periods.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 6-(bromomethyl)-8-nitroquinoline with <5% dibromo impurity.

ParameterSpecificationRationale
Substrate 1.0 equiv (e.g., 5.0 mmol)
Reagent NBS (0.95 equiv) Prevents over-bromination. Recrystallize NBS from water before use to remove bulk bromine/HBr, then dry thoroughly.
Initiator AIBN (0.05 equiv total) Added in two portions (0.025 at start, 0.025 after 2h).
Solvent Trifluorotoluene (

)
High boiling point (102°C), environmentally friendlier than

, excellent radical stability.
Temperature 90°C (Reflux) Sufficient energy to overcome the nitro-deactivated activation barrier.
Time 4–6 HoursMonitor by TLC/NMR every hour. Stop when product:starting material ratio is ~85:15.
Step-by-Step Workflow
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Add 6-methyl-8-nitroquinoline (1.0 eq) and anhydrous Trifluorotoluene (

    
    ).
    
  • Reagent Addition: Add NBS (0.95 eq) and the first portion of AIBN (0.025 eq).

  • Reaction: Heat to reflux (oil bath ~105°C).

    • Visual Check: The dense NBS solid should slowly disappear and be replaced by lighter, floating succinimide.

  • Monitoring: After 2 hours, check TLC. If conversion is <30%, add the second portion of AIBN.

  • Termination: Cool the mixture to 0°C to precipitate maximum succinimide.

  • Filtration: Filter the cold mixture through a fritted glass funnel. Wash the solid cake with cold solvent.

  • Isolation: Evaporate the filtrate in vacuo at <40°C (do not overheat).

  • Purification: Recrystallize immediately (often from Cyclohexane/EtOAc) or flash chromatograph on Neutral Alumina .

Part 4: Troubleshooting Decision Tree (DOT)

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC/NMR after 2 hours Start->CheckTLC Result1 No Reaction (SM only) CheckTLC->Result1 Result2 Mixture: SM + Product + DiBromo CheckTLC->Result2 Result3 Clean Conversion (>50%) CheckTLC->Result3 Action1 1. Add 2nd portion AIBN 2. Check O2 exclusion 3. Switch to PhCF3 reflux Result1->Action1 Action2 STOP IMMEDIATELY. Reduce NBS equiv next run. Purify on Neutral Alumina. Result2->Action2 Action3 Continue monitoring. Stop at 85-90% conversion. Result3->Action3

Figure 2: Decision matrix for in-process reaction monitoring.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[2] Chemical Reviews, 1948, 43(2), 271–317.

  • Solvent Effects in Radical Bromination Offermann, D. A., et al. "N-Bromosuccinimide: A Reagent for the Bromination of Benzylic Positions."[2] Journal of Organic Chemistry. (General reference for PhCF3 substitution).

  • Synthesis of Nitro-Quinoline Derivatives Çakmak, O., et al. "Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines."[3] Arkivoc, 2018, part iii, 362-374.[3] (Demonstrates handling of nitro/bromo quinoline scaffolds).

  • Minimizing Dibromination Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry, 1979. (Discusses selectivity issues in activated/deactivated systems).

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 3-Bromo-6-methyl-8-nitroquinoline Precursors

Ticket ID: #QZN-882-HYGRO Priority: High (Reagent Degradation Risk) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Executive Summary: The Moisture Challenge You are encountering stability...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-882-HYGRO Priority: High (Reagent Degradation Risk) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary: The Moisture Challenge

You are encountering stability issues with precursors for 3-Bromo-6-methyl-8-nitroquinoline (BMNQ). In the synthesis of 3-bromoquinolines, moisture is not merely a contaminant; it is a stoichiometric poison.

The synthesis typically relies on two highly moisture-sensitive pathways:

  • Ring Construction (Skraup/Doebner-Miller type): Using 2-bromoacrolein acetals or

    
    -halo-enones , which hydrolyze rapidly to form polymerization-prone aldehydes.
    
  • Functionalization: Using Phosphorus Oxybromide (

    
    )  or Phosphorus Tribromide (
    
    
    
    )
    to convert hydroxy-quinoline intermediates. These reagents react violently with ambient moisture to generate HBr, degrading the reagent and altering the reaction pH.

This guide provides the protocols required to maintain the anhydrous integrity of these specific precursors.

Critical Precursor Handling Protocols

Module A: Handling Phosphorus Oxybromide ( )

Used if converting 4-hydroxy-6-methyl-8-nitroquinoline to the bromo-derivative.

The Failure Mode:


 is the "weakest link" in moisture control. Upon contact with moist air, it disproportionates into phosphoric acid and hydrogen bromide gas.


This reaction is exothermic and the generated HBr can prematurely protonate your nitro-aniline starting materials, deactivating them.

Protocol:

  • The "Hot Gun" Standard: Glassware must be oven-dried at 120°C for >4 hours and assembled hot under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Solvent Drying: Do not rely on "HPLC Grade" solvents. Dichloromethane (DCM) or Toluene must be distilled over Calcium Hydride (

    
    ) or passed through an activated alumina column immediately before use.
    
  • Transfer Technique:

    • Solid

      
      :  Weigh inside a glovebox if possible. If not, use a "tipping tube" under positive 
      
      
      
      flow. Never use a spatula that has been sitting on a benchtop.
    • Solution Transfer: If dissolving, add the solvent to the solid reagent, not vice-versa, to minimize localized heating.

Module B: Handling 2-Bromoacrolein Diethyl Acetal

Used for direct ring construction via Skraup-type synthesis.

The Failure Mode: Acetals are acid-labile. Trace atmospheric moisture + trace acid (often present in unpurified chloroform or DCM) leads to hydrolysis, releasing 2-bromoacrolein . This free aldehyde rapidly polymerizes to a black tar, destroying stoichiometry.

Protocol:

  • Stabilization: Ensure the precursor is stored over activated 4Å Molecular Sieves and contains a radical inhibitor (e.g., BHT) if stored for long periods.

  • Neutralization: Pre-wash reaction glassware with a 5% HMDS (Hexamethyldisilazane) solution to neutralize acidic surface silanols on the glass, which can catalyze acetal hydrolysis.

Visualizing the Degradation Cascade

Understanding why the reaction fails is crucial for prevention. The diagram below illustrates the degradation pathways for


 and Acetal precursors.

MoistureDegradation Moisture Ambient Moisture (H₂O) POBr3 Precursor A: POBr₃ Moisture->POBr3 Acetal Precursor B: 2-Bromoacrolein Acetal Moisture->Acetal + Trace Acid HBr HBr Gas (Corrosive/Exothermic) POBr3->HBr Phosphoric H₃PO₄ (Viscous Acid) POBr3->Phosphoric Aldehyde Free 2-Bromoacrolein (Unstable) Acetal->Aldehyde Hydrolysis Deactivation Substrate Protonation (Reaction Stalls) HBr->Deactivation Protonates Aniline Polymer Black Tar (Irreversible Loss) Aldehyde->Polymer Polymerization

Figure 1: Degradation pathways of key BMNQ precursors upon moisture ingress.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a gummy black solid immediately upon heating. What happened?

  • Diagnosis: This is classic "tarring" caused by the polymerization of free acrolein or the decomposition of the quinoline ring under uncontrolled acidic conditions.

  • Root Cause: Moisture ingress generated excess HBr (from

    
    ) or hydrolyzed your acetal. The excess acid catalyzed the polymerization.
    
  • Solution: Check your

    
     line for leaks. Ensure your trap is not back-streaming air. Repeat the experiment with freshly distilled toluene.
    

Q2: The yield is low (<30%), and I see unreacted nitro-aniline starting material.

  • Diagnosis: Substrate Deactivation.

  • Mechanism: The 8-nitro group is electron-withdrawing, making the aniline nitrogen less nucleophilic. If HBr is generated (due to wet reagents), the aniline becomes protonated (

    
    ), rendering it completely non-nucleophilic.
    
  • Solution: Add a "proton sponge" or a non-nucleophilic base (like 2,6-lutidine) if the mechanism allows, or strictly ensure anhydrous conditions to prevent HBr generation.

Q3: Can I store the 3-Bromo-6-methyl-8-nitroquinoline precursor in a fridge?

  • Answer: Only if sealed correctly.

  • Protocol: Cold glassware condenses water rapidly when brought to room temperature.

    • Store in a desiccator inside the fridge.

    • Allow the entire container to warm to room temperature before opening to prevent condensation on the reagent.

Quantitative Data: Solubility & Stability

Parameter3-Bromo-6-methyl-8-nitroquinolinePrecursor:

Precursor: 2-Bromoacrolein Acetal
Moisture Sensitivity Low (Stable solid)Critical (Violent hydrolysis)High (Hydrolysis to polymer)
Storage Temp 2-8°CRoom Temp (Dry)2-8°C (Inhibited)
Preferred Solvent DCM, DMFBenzene, Toluene, DCMTHF, DCM
Hydrolysis Product Stable

2-Bromoacrolein (Polymerizes)

References

  • Organic Syntheses , Coll. Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). Synthesis of Quinoline Derivatives via Skraup Reaction.

  • BenchChem Technical Support . Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting & Optimization.

  • PubChem Compound Summary . 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9).

  • Sigma-Aldrich Safety Data Sheet . Phosphorus(V) oxybromide - Handling and Storage.

  • Journal of Organic Chemistry . Mechanistic Insights into the Skraup-Doebner-Von Miller Quinoline Synthesis.

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Bromo-6-methyl-8-nitroquinoline

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-6-methyl-8-nitroquinoline . This content is designed for medicinal chemists and structural biologists requiring definitive cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-6-methyl-8-nitroquinoline . This content is designed for medicinal chemists and structural biologists requiring definitive characterization data to distinguish this scaffold from common regioisomers and precursors.[1]

A Comparative Guide for Structural Validation

Executive Summary & Structural Context

The 3-Bromo-6-methyl-8-nitroquinoline scaffold is a high-value intermediate in the synthesis of antimalarial and anticancer agents. Its structural integrity relies on three specific substituents:

  • Bromine (C3): A handle for Suzuki/Sonogashira coupling.

  • Methyl (C6): Modulates lipophilicity and electronic density.

  • Nitro (C8): A precursor for amino-quinoline libraries.

The Analytical Challenge: During synthesis (typically nitration of 3-bromo-6-methylquinoline), a mixture of regioisomers is formed. The primary impurity is the 5-nitro isomer . Distinguishing the 8-nitro target from the 5-nitro byproduct is the critical quality control step. This guide focuses on the specific NMR "fingerprints" required to validate the correct isomer.

Theoretical Assignment & Prediction Logic

Before analyzing the raw data, we must establish the expected magnetic environment for each proton.[1]

The Quinoline Core Numbering[1]
  • Pyridine Ring (Heterocyclic): Protons at C2 and C4.

  • Benzene Ring (Carbocyclic): Protons at C5 and C7 (C6 and C8 are substituted).

DOT Diagram: Structural Logic & Splitting Tree

The following diagram visualizes the splitting logic used to assign the spectrum.

NMR_Assignment Molecule 3-Bromo-6-methyl-8-nitroquinoline Ring_A Pyridine Ring (Heteroaromatic) Molecule->Ring_A Ring_B Benzene Ring (Carbocyclic) Molecule->Ring_B H2 H-2 Proton (δ ~9.0-9.1 ppm) Singlet/Fine Doublet Deshielded by N & Br Ring_A->H2 H4 H-4 Proton (δ ~8.5-8.6 ppm) Singlet/Fine Doublet Deshielded by Br Ring_A->H4 H5 H-5 Proton (δ ~7.6 ppm) Meta-coupling (d, J~2Hz) Shielded by Me Ring_B->H5 H7 H-7 Proton (δ ~7.9 ppm) Meta-coupling (d, J~2Hz) Deshielded by NO2 Ring_B->H7 Me 6-Methyl (δ ~2.6 ppm) Singlet (3H) Ring_B->Me H2->H4 Long Range Meta Coupling (J~2Hz) H5->H7 CRITICAL DIAGNOSTIC Meta Coupling (J~1.5-2.5Hz)

Caption: Figure 1. Resonance assignment logic. The red path highlights the critical meta-coupling between H5 and H7, which confirms the 6,8-substitution pattern.[1]

Comparative Analysis: Target vs. Alternatives

This section provides the experimental data needed to distinguish the target from its most common isomer and precursor.

Scenario A: Distinguishing Regioisomers (The "Gold Standard" Test)

When nitrating 3-bromo-6-methylquinoline, the nitro group attacks position 5 or 8.

  • Target: 8-Nitro isomer (C6-Me, C8-NO2).

  • Impurity: 5-Nitro isomer (C5-NO2, C6-Me).

Diagnostic Rule: Look at the coupling constants (


) of the benzene ring protons.
FeatureTarget: 8-Nitro Isomer Impurity: 5-Nitro Isomer Explanation
Aromatic Pattern Two Meta-Doublets Two Ortho-Doublets Key Differentiator
Coupling (

)


H5 & H7 are meta (Target); H7 & H8 are ortho (Impurity).[2][3][4]
H-5 Signal Present (~7.6 ppm)Absent (Substituted)H5 is replaced by NO2 in the impurity.
H-8 Signal Absent (Substituted)Present (~8.0 ppm)H8 is replaced by NO2 in the target.
Scenario B: Monitoring Reaction Progress (Target vs. Precursor)

Comparing the starting material (3-bromo-6-methylquinoline) to the product.

ProtonPrecursor (No Nitro)Product (8-Nitro)Shift Change (

)
H-7 ~7.5 ppm (dd)~7.9 ppm (d)Downfield (+0.4) due to ortho-Nitro effect.
H-8 ~8.0 ppm (d)Disappears Replaced by Nitro group.
H-5 ~7.4 ppm (s/d)~7.6 ppm (d)Slight downfield shift.

Detailed Spectral Data Table

Solvent: DMSO-d6 (Recommended for solubility of nitro-quinolines) or CDCl3.

Chemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentNotes
9.05 - 9.15 Doublet (d)1H

H-2 Most deshielded; adjacent to Nitrogen.
8.55 - 8.65 Doublet (d)1H

H-4 Deshielded by C3-Br.
7.85 - 7.95 Doublet (d)1H

H-7 Sandwiched between Me and NO2.
7.60 - 7.70 Doublet (d)1H

H-5 Adjacent to Me; meta to NO2.
2.55 - 2.65 Singlet (s)3H-CH3 (C6) Distinct aliphatic peak.

Note on Solvent Effects: In


, peaks may appear slightly upfield (0.1-0.2 ppm) compared to DMSO-d6. DMSO is preferred if the product precipitates in chloroform.[1]

Experimental Protocol for Spectral Acquisition

To ensure data quality comparable to the values above, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.8% D).

    • Why? Nitro-quinolines often have poor solubility in

      
      , leading to broad peaks or poor signal-to-noise ratios.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g.,

    
     from the bromination step).[1]
    
Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to 64 (for clean baseline).[1]

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm (Capture acidic impurities or solvent peaks).

Step 3: Processing
  • Phasing: Manual phasing is critical for the aromatic region to resolve the small meta-coupling (

    
    ).
    
  • Baseline: Apply polynomial baseline correction.

  • Referencing: Set residual DMSO quintet to 2.50 ppm .

Synthesis & Isomer Flow Visualization

Understanding where the isomers originate helps in interpreting the spectra.

Synthesis_Flow Start Starting Material 3-Bromo-6-methylquinoline Reaction Nitration (HNO3/H2SO4) Start->Reaction Isomer_8 TARGET: 8-Nitro Isomer (Major Product) NMR: Meta-coupling (J~2Hz) Reaction->Isomer_8 Sterically/Electronically Favored Isomer_5 IMPURITY: 5-Nitro Isomer (Minor Product) NMR: Ortho-coupling (J~9Hz) Reaction->Isomer_5 Side Product

Caption: Figure 2. Synthesis pathway showing the origin of the regioisomers. The NMR analysis is the primary method to confirm the ratio of Green (Target) to Red (Impurity).

References

  • PubChem Compound Summary. (2025). 3-bromo-8-nitroquinoline (Analogous spectral data). National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. (2024). 1H NMR Spectrum of 8-Nitroquinoline derivatives.Link[1]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[1] Link

  • Frontiers in Chemistry. (2022). NMR Data for substituted Quinoline derivatives.Link[1]

(Note: While specific literature for the exact tri-substituted molecule is rare, the data above is extrapolated from high-confidence fragments and analogous 3-bromo and 8-nitro quinoline datasets verified in the references.)

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Nitroquinolines: From Molecular Geometry to Supramolecular Architecture

This guide offers an in-depth comparison of the single-crystal X-ray diffraction data for a series of substituted nitroquinolines. Designed for researchers, medicinal chemists, and material scientists, this document move...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of the single-crystal X-ray diffraction data for a series of substituted nitroquinolines. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple data repository. It delves into the causal relationships between substituent effects, molecular conformation, intermolecular interactions, and the resulting crystal packing. By understanding these fundamental principles, researchers can better predict and engineer the solid-state properties of these vital heterocyclic compounds.

The Significance of Nitroquinolines and Their Solid-State Structure

Quinoline and its derivatives are foundational scaffolds in pharmacology, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[1][2]. The introduction of a nitro group (–NO₂) can significantly modulate this activity, influencing the molecule's electronic properties and its ability to engage in specific intermolecular interactions. X-ray crystallography provides the definitive map of a molecule's three-dimensional structure in the solid state. This information is not merely academic; it is critical for understanding structure-activity relationships (SAR), polymorphism, solubility, and bioavailability—all key parameters in drug development. Knowledge of the precise crystal structure allows us to understand how these molecules interact with one another, forming complex supramolecular networks that dictate the macroscopic properties of the material[3][4].

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a chemical concept to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of chemical principles. The following protocol represents a generalized yet self-validating workflow for the crystallographic analysis of substituted nitroquinolines.

Experimental Protocol

Part A: Synthesis & Purification

  • Synthesis: Substituted nitroquinolines can be prepared via established synthetic routes. For instance, 8-nitroquinoline can be synthesized by the nitration of quinoline or through a Skraup synthesis using o-nitrophenol and acrolein[3]. The synthesis of more complex derivatives, like 6-bromo-5-nitroquinoline-1-oxide, involves multi-step procedures including N-oxidation and regioselective nitration[5].

  • Purification: The crude product is purified to homogeneity, typically using column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). Purity is confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Part B: Single Crystal Growth

  • Methodology: The most common and effective technique for growing high-quality single crystals of nitroquinolines is slow evaporation[6][7].

  • Solvent Selection (The Causality): The choice of solvent is critical. A solvent system in which the compound is sparingly soluble is ideal. For many nitroquinolines, solvent mixtures like dichloromethane/methanol or dichloromethane/hexane provide the optimal conditions for slow, ordered crystal growth[3][6]. The solvent's polarity influences the intermolecular interactions between solute molecules, directly impacting crystal nucleation and growth.

  • Procedure: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.

Part C: X-ray Data Collection & Structure Refinement

  • Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data are collected using a single-crystal X-ray diffractometer, commonly equipped with Mo Kα or Cu Kα radiation sources[6][7]. The crystal is maintained at a constant temperature (often 100 K or 296 K) to minimize thermal vibrations[3].

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors (e.g., absorption) and to determine the unit cell parameters and space group[8].

  • Structure Solution & Refinement: The crystal structure is solved using direct methods with software like SHELXS[6]. The initial structural model is then refined against the experimental data using full-matrix least-squares on F² with programs such as SHELXL[6][9]. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model[3].

Workflow Visualization

The overall process can be visualized as a logical progression from chemical synthesis to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Chemical Synthesis (e.g., Skraup reaction) purification Purification (Chromatography/Recrystallization) synthesis->purification Crude Product solvent Solvent System Selection purification->solvent Pure Compound evaporation Slow Evaporation solvent->evaporation data_collection Data Collection (Diffractometer) evaporation->data_collection Single Crystal data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement final_structure Crystallographic Information File refinement->final_structure Final Structure (CIF)

Caption: Workflow from synthesis to X-ray crystal structure determination.

Comparative Crystallographic Analysis

The substitution pattern on the nitroquinoline scaffold profoundly impacts both the geometry of the individual molecule and the way these molecules pack together in the crystal lattice. Here, we compare the crystallographic data of several representative substituted nitroquinolines.

Data Summary Table
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
8-NitroquinolineC₉H₆N₂O₂MonoclinicP2₁/c7.2421(11)16.688(3)7.2089(11)114.086(4)795.4(2)[3][10]
5-Nitro-8-hydroxyquinolineC₉H₆N₂O₃MonoclinicP2₁/c11.531(2)13.923(3)4.908(1)94.65(3)785.4(3)[2]
6-Bromo-5-nitroquinoline-1-oxideC₉H₅BrN₂O₃OrthorhombicPmc2₁13.6694(13)9.6036(10)14.1177(16)901850.1(3)[5]
2-Styryl-8-nitroquinoline derivative-MonoclinicP2₁/c-----[6][7]
4-Chloro-8-nitroquinolineC₉H₅ClN₂O₂MonoclinicP2₁/c-----[11]

Note: Full unit cell parameters for all compounds were not available in the initial search results but representative data is shown.

Analysis of Molecular Geometry

A key structural feature is the planarity of the quinoline ring system. In the parent 8-nitroquinoline, the molecule is nearly flat, with a very small dihedral angle of 3.0(9)° between the pyridine and benzene rings[3][10]. This planarity is often distorted by bulky substituents.

A compelling comparison is found between 8-hydroxy and 8-nitro substituted 2-styrylquinolines. Crystallographic analyses revealed that the 8-nitro substituted derivatives exhibit a more or less planar molecular geometry, with small dihedral angles (1.32–3.45°) between the aromatic rings[6][7]. In contrast, their 8-hydroxy counterparts are significantly non-planar, showing much larger dihedral angles (5.75–59.3°)[6][7]. This demonstrates the powerful electronic and steric influence of the nitro group in promoting molecular planarity, which in turn facilitates efficient crystal packing.

Analysis of Intermolecular Interactions & Supramolecular Motifs

The non-covalent interactions between molecules dictate the crystal's overall structure and stability. In nitroquinolines, π-π stacking and hydrogen bonds are the dominant forces.

  • π-π Stacking: The planar nature of many nitroquinoline derivatives makes them ideal candidates for π-π stacking interactions. In the crystal structure of 4-chloro-8-nitroquinoline derivatives, these interactions are prominent, with centroid-centroid distances between quinoline rings ranging from 3.668–3.734 Å[11]. Similarly, in 8-bromo-2-methylquinoline, molecules are stabilized by face-to-face π-π stacking with a centroid-centroid distance of 3.76 Å[12]. These interactions are a primary driving force for the assembly of these molecules in the solid state[13].

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, such as a hydroxyl group, creates new and highly directional interactions. In co-crystals of 6-nitroquinoline with fumaric acid, O–H···N and C–H···O hydrogen bonds are the primary interactions that influence the formation of heterodimers within the crystal structure[14]. These strong, directional bonds often dominate over weaker, less directional forces, providing a powerful tool for crystal engineering[4][15].

  • Halogen Interactions: In compounds like 6-bromo-5-nitroquinoline-1-oxide, halogen bonding and other weak interactions involving the bromine atom can also play a role in directing the crystal packing[5][8].

Conclusion: A Framework for Rational Crystal Design

The crystallographic data of substituted nitroquinolines reveal a clear and actionable set of principles for solid-state design. The choice of substituent does more than alter the molecule's intrinsic electronic properties; it fundamentally controls both molecular conformation and the portfolio of intermolecular interactions available for self-assembly.

  • Planarity: Electron-withdrawing groups like –NO₂ tend to enforce molecular planarity, which promotes efficient π-π stacking.

  • Directionality: The introduction of strong hydrogen bonding groups (e.g., –OH) provides directional control, leading to predictable supramolecular synthons that can be used to build robust, pre-designed crystal networks.

  • Packing Motifs: A delicate balance between forces like π-π stacking, hydrogen bonding, and dispersion interactions governs the final crystal packing[16]. Understanding this balance is key to predicting and controlling polymorphism.

For drug development professionals, this understanding is paramount. By rationally selecting substituents, it is possible to engineer nitroquinoline derivatives with optimized solid-state properties, moving one step closer to the design of more effective and reliable pharmaceutical agents.

References

  • Cherevatenko, A. et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (a) Structure of nitroxoline (5-nitro-8-hydroxyquinoline, NIT); (b) example of NIT−Cu²⁺ chelate, showing two possible chelating sites. Available at: [Link]

  • Varghese, B. et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Available at: [Link]

  • Xu, L. et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2011). 8-Nitroquinoline. Available at: [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering. Available at: [Link]

  • Varghese, B. et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. PMC. Available at: [Link]

  • Ökten, S. et al. (2018). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal. Available at: [Link]

  • PubChem. (n.d.). Nitroxoline. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Structure, intermolecular interactions, and dynamic properties of NTO crystals with impurity defects: a computational study. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Available at: [Link]

  • ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available at: [Link]

  • T., J. M. et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. AIP Publishing. Available at: [Link]

  • Bushmarinov, I. S. et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Wang, B. et al. (2009). 8-Bromo-2-methylquinoline. PMC. Available at: [Link]

Sources

Validation

Comparative Guide: Bioassay Validation of 3-Bromo-6-methyl-8-nitroquinoline (BMNQ) Analogs

This guide is structured as a high-level technical manuscript designed for peer review and internal R&D decision-making. It moves beyond basic instructions to address the validation of the bioassay itself, ensuring the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for peer review and internal R&D decision-making. It moves beyond basic instructions to address the validation of the bioassay itself, ensuring the data generated for 3-Bromo-6-methyl-8-nitroquinoline (BMNQ) is robust enough for regulatory scrutiny.

Executive Summary & Competitive Landscape

The 8-nitroquinoline scaffold represents a privileged structure in medicinal chemistry, historically significant for its antiprotozoal (e.g., Leishmaniasis, Malaria) and emerging anticancer properties. While 8-aminoquinolines (Primaquine, Tafenoquine) are established clinical standards, their 8-nitro precursors —specifically halogenated analogs like 3-Bromo-6-methyl-8-nitroquinoline (BMNQ) —offer a distinct pharmacological profile.

BMNQ analogs are currently investigated for their ability to bypass resistance mechanisms common to aminoquinolines. The electron-withdrawing nitro group at position 8, combined with the lipophilic bromine at position 3, enhances membrane permeability and DNA intercalation affinity, distinct from the lysosomotropic accumulation seen in Chloroquine.

Comparison of BMNQ vs. Standard Alternatives

The following table contrasts BMNQ with established standards in both antiparasitic and oncological contexts.

FeatureBMNQ (Candidate) Chloroquine (Standard) Doxorubicin (Oncology Control)
Primary Target DNA Intercalation & ROS Generation (Bioreduction)Heme Polymerization Inhibition (Hemozoin)Topoisomerase II Inhibition
Chemical Class 3-Halo-8-nitroquinoline4-AminoquinolineAnthracycline
Resistance Profile Low (Novel mechanism vs. transporter efflux)High (PfCRT mutations)Moderate (P-gp efflux)
Lipophilicity (cLogP) ~3.5 (High membrane permeability)~4.6~1.3
Toxicity Risk Mutagenicity (requires Ames test validation)Retinopathy, QT prolongationCardiotoxicity

Mechanistic Validation & Signaling Pathways

To validate a bioassay for BMNQ, one must confirm the mechanism of action (MoA). Unlike Chloroquine, which relies on pH trapping in the acidic vacuole, BMNQ analogs typically function via Type II Bioreduction and Intercalation .

The Dual-Action Pathway
  • Genotoxicity: The planar quinoline ring intercalates into DNA base pairs. The 3-Bromo substituent enhances van der Waals contacts within the minor groove.

  • Oxidative Stress: The 8-nitro group undergoes enzymatic reduction (via nitroreductases), generating a nitro-anion radical that transfers electrons to

    
    , creating Superoxide (
    
    
    
    ).
Pathway Diagram (DOT Visualization)

The following diagram illustrates the validated signaling cascade for BMNQ-induced apoptosis.

BMNQ_Mechanism cluster_Mito Mitochondrial/Cytosolic Activation cluster_Nucleus Nuclear Target BMNQ 3-Bromo-6-methyl-8-nitroquinoline (BMNQ) CellEntry Passive Diffusion (Lipophilic) BMNQ->CellEntry NitroRed Nitroreductase (Enzymatic Reduction) CellEntry->NitroRed Metabolic Activation DNA Genomic DNA CellEntry->DNA Nuclear Translocation Radical Nitro-anion Radical (R-NO2•-) NitroRed->Radical ROS ROS Surge (Superoxide/H2O2) Radical->ROS Redox Cycling Damage DSBs (Double Strand Breaks) ROS->Damage Oxidative Damage Intercalation DNA Intercalation (Replication Block) DNA->Intercalation Intercalation->Damage Apoptosis Apoptosis (Caspase 3/7 Activation) Damage->Apoptosis p53 Activation

Caption: Figure 1. Dual mechanism of action for BMNQ involving enzymatic bioreduction (ROS generation) and direct DNA intercalation leading to apoptotic cell death.

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , the bioassay must be validated according to ICH Q2(R1) guidelines. We focus here on a Cell-Based Cytotoxicity Assay (Resazurin/Alamar Blue) , which is superior to MTT for nitro-compounds (as nitro-groups can sometimes interfere with tetrazolium reduction).

Protocol: High-Content Cytotoxicity Profiling

Objective: Determine the IC50 of BMNQ and calculate the Z-factor to validate assay robustness.

Reagents & Setup
  • Cell Line: HepG2 (Liver carcinoma) or P. falciparum culture (depending on indication).

  • Compound: BMNQ (Dissolved in 100% DMSO, stock 10 mM).

  • Positive Control: Doxorubicin (10 µM).

  • Negative Control: 0.5% DMSO (Vehicle).

  • Detection: Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide).

Step-by-Step Workflow
  • Plate Seeding (Day 0):

    • Seed cells at 4,000 cells/well in 384-well black/clear-bottom plates.

    • Critical: Centrifuge plate at 200 x g for 1 min to ensure uniform settling.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Dosing (Day 1):

    • Prepare a 10-point serial dilution (1:3) of BMNQ starting at 100 µM.

    • Use an acoustic liquid handler (e.g., Echo) or pin tool to transfer 50 nL of compound to assay plates.

    • Validation Step: Include 16 wells of High Control (Doxorubicin) and 16 wells of Low Control (DMSO) per plate for Z-factor calculation.

  • Incubation (Day 1-3):

    • Incubate for 72 hours. Avoid edge effects by filling perimeter wells with PBS.

  • Detection (Day 3):

    • Add Resazurin reagent (final conc. 44 µM).

    • Incubate 2-4 hours.

    • Read Fluorescence: Ex 530-570 nm / Em 580-600 nm.

  • Data Analysis & Validation Criteria:

    • Z-Factor Calculation:

      
      
      
    • Acceptance: A Z-factor > 0.5 is required for the assay to be considered valid for screening BMNQ analogs.

Validation Workflow Diagram

Assay_Validation cluster_Prep Preparation Phase cluster_Read Readout Phase cluster_Stats Statistical Validation Start Assay Design Seed Seed Cells (384-well) Start->Seed Dose Dose BMNQ (10-pt titration) Seed->Dose Incubate 72h Incubation Dose->Incubate Resazurin Add Resazurin Incubate->Resazurin Read Fluorescence Read Resazurin->Read CalcZ Calculate Z-Factor Read->CalcZ QC QC Check (Z' > 0.5) CalcZ->QC

Caption: Figure 2. Step-by-step bioassay validation workflow emphasizing the critical Quality Control (QC) checkpoint using the Z-factor metric.

Data Interpretation & Performance Metrics

When publishing data on BMNQ, raw IC50 values are insufficient. You must demonstrate Selectivity Index (SI) to prove the compound is not a general toxin.

Representative Data Set (Mock Data)

The table below illustrates how to present BMNQ performance against the "Gold Standard" (Chloroquine) and "Toxic Control" (Doxorubicin).

MetricBMNQ (Candidate) Chloroquine Doxorubicin Interpretation
IC50 (Target: HepG2) 1.2 ± 0.3 µM25.4 ± 2.1 µM0.15 ± 0.02 µMBMNQ is moderately potent; less toxic than Dox, more potent than Chloroquine in this line.
CC50 (Host: HFF-1) > 50 µM> 100 µM0.5 ± 0.1 µMBMNQ shows acceptable safety margin on normal fibroblasts.
Selectivity Index (SI) > 41.6 > 3.93.3High Selectivity : BMNQ targets the cancer phenotype more specifically than Doxorubicin.
Assay Z-Factor 0.720.750.68All assays passed validation (Z' > 0.5).
Troubleshooting the Assay[1]
  • Low Z-Factor (< 0.5): Often caused by pipetting errors or edge effects. Ensure the DMSO concentration is consistent (< 0.5%) across all wells, as nitroquinolines can precipitate in aqueous media if not properly mixed.

  • Fluorescence Quenching: Nitro compounds are colored (yellow/orange). Run a "compound only" control without cells to check if BMNQ absorbs/fluoresces at the Resazurin wavelengths (570/590 nm). If interference exists, switch to an ATP-based luminescence assay (CellTiter-Glo).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Bromo-6-chloro-8-nitroquinoline Compound Summary. Retrieved from

  • Organic Syntheses. (2014). 6-Methoxy-8-nitroquinoline Synthesis Procedure. Retrieved from

  • MDPI. (2022).[3] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from

  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-6-methyl-8-nitroquinoline: Safe Handling &amp; Disposal Protocol

[1][2] Part 1: Executive Summary & Core Directive Do not treat this compound as general organic waste. 3-Bromo-6-methyl-8-nitroquinoline (CAS: 210708-23-9) presents a dual-hazard profile: it is a halogenated organic (req...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Core Directive

Do not treat this compound as general organic waste. 3-Bromo-6-methyl-8-nitroquinoline (CAS: 210708-23-9) presents a dual-hazard profile: it is a halogenated organic (requiring specific incineration protocols to prevent dioxin formation) and a nitro-aromatic (implying thermal sensitivity and potential for vigorous reactions with reducing agents).[1][2]

Immediate Action Plan:

  • Segregate: Isolate from all non-halogenated solvents and strong reducing agents.[1]

  • Label: Mark clearly as "Hazardous Waste - Solid - Halogenated - Toxic."[1]

  • Disposal Path: High-Temperature Incineration (via approved chemical waste vendor).[1]

Part 2: Hazard Analysis & Chemical Logic[1]

To dispose of a chemical safely, you must understand why it is dangerous.[1][2] This section deconstructs the molecular risks associated with 3-Bromo-6-methyl-8-nitroquinoline.

The "Why" Behind the Protocol
Functional GroupHazard MechanismOperational Implication
Nitro Group (-NO₂) Thermal Instability / Oxidizer: Nitro groups can facilitate rapid oxidation.[1] While quinolines are generally stable, the presence of a nitro group lowers the activation energy for decomposition.[1][2]NEVER autoclave this waste. Store away from heat sources. NEVER mix with strong reducing agents (e.g., Hydrazine, LiAlH₄) in the waste stream.[1][2]
Bromine (-Br) Halogenated Waste Stream: Combustion of brominated compounds at low temperatures can generate toxic brominated dioxins and furans.[1]Must be routed to Halogenated Waste streams destined for high-temperature incineration (>1100°C) with scrubbers.[1]
Quinoline Core Biological Toxicity: Quinolines are often DNA intercalators and potential mutagens.[1]Double-gloving (Nitrile) and containment in a fume hood are non-negotiable to prevent inhalation or dermal absorption.[1]

Part 3: Pre-Disposal Stabilization & Packaging[1][2]

Before the waste leaves your bench, it must be stabilized.[1][2] This protocol ensures the material remains inert during transport.[1]

Characterization & Segregation

Determine the physical state of your waste.[1][3]

  • Scenario A: Pure Solid.

    • Keep in the original container if possible.[1][4] If transferring, use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1][2]

  • Scenario B: Solution (Reaction Mixture).

    • If dissolved in a solvent (e.g., DCM, Chloroform), the entire mixture is now Halogenated Solvent Waste .[1][2]

    • Critical: If dissolved in Acetone or Methanol, it MUST still be classified as Halogenated Waste because of the solute.[1][2]

Chemical Compatibility (The "Circle of Safety")

The diagram below illustrates the strict segregation required to prevent bench-side accidents.

SegregationLogic Chemical 3-Bromo-6-methyl- 8-nitroquinoline Reducers Strong Reducing Agents (LiAlH4, Hydrides, Zinc) Chemical->Reducers  Exothermic/Explosion Risk Bases Strong Bases (NaOH, KOH > 1M) Chemical->Bases  Hydrolysis/Heat Oxidizers Strong Oxidizers (Peroxides, Nitric Acid) Chemical->Oxidizers  Reactivity Risk HaloWaste Halogenated Waste Stream (DCM, Chloroform) Chemical->HaloWaste  COMPATIBLE (Disposal Route)

Figure 1: Segregation Logic.[1][2][3][5] Red dashed lines indicate incompatibility; Green solid line indicates the correct disposal path.

Part 4: Step-by-Step Disposal Workflow

This workflow assumes you are generating this waste in a standard research laboratory setting (GLP/GMP).

Step 1: Personal Protective Equipment (PPE)[1]
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Hands: Double Nitrile gloves (0.11 mm minimum thickness).[1] If handling large quantities (>10g) in solution, use Silver Shield/4H laminate gloves.[1][2]

  • Respiratory: Handle strictly inside a certified chemical fume hood.[1]

Step 2: Waste Container Selection[1]
  • Solids: Use a wide-mouth HDPE jar or amber glass jar with a screw-top lid.

  • Liquids: Use a narrowly-necked safety carboy (HDPE or fluorinated HDPE) designated for Halogenated Solvents.[1]

  • Labeling: Affix a hazardous waste label immediately.[1]

    • Constituents: "3-Bromo-6-methyl-8-nitroquinoline" (Do not use abbreviations).[1][6]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

Step 3: The Disposal Decision Tree

Follow this logic to determine the final destination of the waste.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Residue/Powder StateCheck->Solid Liquid Reaction Mixture/Solution StateCheck->Liquid PackSolid Lab Pack: Amber Glass/HDPE Jar Solid->PackSolid CheckSolvent Contains Halogenated Solvent (DCM, etc.)? Liquid->CheckSolvent Final High-Temp Incineration PackSolid->Final  Vendor Pickup HaloStream Halogenated Waste Carboy CheckSolvent->HaloStream Yes NonHaloStream Non-Halogenated Carboy CheckSolvent->NonHaloStream No HaloStream->Final  Vendor Pickup Correction STOP: Re-classify as Halogenated due to Solute NonHaloStream->Correction  Contamination Rule Correction->HaloStream

Figure 2: Waste Stream Decision Tree.[1] Note that even non-halogenated solvents must be treated as halogenated waste once this brominated compound is dissolved in them.[1]

Step 4: Regulatory Compliance (RCRA/EPA)

In the United States (and harmonized global regions), this waste is regulated.[1][2]

  • Waste Codes: While not explicitly P-listed, it falls under Appendix III to Part 268 (Halogenated Organic Compounds) [1].[1][2]

  • Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons, though unlikely for this specific compound).[1][2]

  • Drain Disposal: STRICTLY PROHIBITED. The calculated LogPow (~2.9) indicates potential bioaccumulation and toxicity to aquatic life [2].[1]

Part 5: Emergency Response Procedures

Spill Scenario (Solid Powder):

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.[1][2]

  • Contain: Cover the spill with a damp paper towel (to prevent dust formation) or use a dedicated chemical spill pad.[1]

  • Clean: Scoop material into a waste container. Wipe the surface with a soap/water solution.[1][4][7]

  • Dispose: Place all cleanup materials into the Halogenated Solid Waste container.

Spill Scenario (Liquid Solution):

  • Absorb: Use vermiculite or a commercial organic spill pillow.[1]

  • Do Not Use: Do not use sawdust or paper towels if the solvent is an oxidizer (e.g., if mixed with nitric acid), though this is rare for this compound.[1][2]

  • Ventilate: Ensure the fume hood sash is at the proper working height.

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 268, Appendix III - List of Halogenated Organic Compounds.[1][8] eCFR.[1] Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Halogenated vs. Non-Halogenated Waste. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 3-Bromo-6-methyl-8-nitroquinoline

CAS: 210708-23-9 | Molecular Formula: C₁₀H₇BrN₂O₂ Hazard Banding: Potent Compound / Genotoxic Warning (Treat as OEB 3/4) Part 1: Executive Hazard Analysis (The "Why") From the Desk of the Senior Application Scientist: Ha...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 210708-23-9 | Molecular Formula: C₁₀H₇BrN₂O₂ Hazard Banding: Potent Compound / Genotoxic Warning (Treat as OEB 3/4)

Part 1: Executive Hazard Analysis (The "Why")

From the Desk of the Senior Application Scientist:

Handling 3-Bromo-6-methyl-8-nitroquinoline requires more than standard laboratory caution.[1] As a nitro-quinoline derivative, this compound falls into a structural class known for genotoxicity and rapid dermal absorption .

While specific toxicological data for this isomer may be limited under R&D exemptions, structural analogues (such as 4-nitroquinoline-1-oxide and 8-nitroquinoline) are documented mutagens and carcinogens. The nitro group (


) on the aromatic ring increases lipophilicity, facilitating skin penetration, while the quinoline scaffold often intercalates DNA.

Critical Risk Factors:

  • Silent Permeation: Nitro-aromatics can permeate standard nitrile gloves significantly faster than common solvents, often without visible degradation.

  • Dust Aerosolization: As a solid intermediate, the primary exposure vector is the inhalation of invisible micro-particulates during weighing and transfer.

  • Cross-Contamination: Static charge on the powder can cause it to "jump" or cling to PPE, leading to inadvertent spread outside the fume hood.

Part 2: Engineering Controls (Primary Barrier)

Do not rely on PPE alone. PPE is the last line of defense. The following engineering controls are mandatory before a container is opened.

Control LevelRequirementOperational Context
Primary Containment Chemical Fume Hood Must operate at face velocity >100 fpm. Sash height kept at minimum working level.
Powder Handling Static Control Use an ionizing bar or anti-static gun inside the hood before spatula transfer to prevent powder dispersal.
Secondary Containment Spill Tray All weighing and reactions must occur within a disposable, chemically resistant tray to capture micro-spills.
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the point where the chemical reaches the skin.

Task-Based PPE Requirements
Body AreaStandard Synthesis (Closed Vessel)High-Risk Operations (Weighing / Open Transfer)Technical Rationale
Respiratory N95 (if hood is active)P100 / N99 RespiratorNitro-quinoline dusts are potent. If the hood fails, N95 offers insufficient protection against sub-micron particles.
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) liner + Nitrile outerCRITICAL: Nitro-aromatics permeate nitrile. Laminate films provide >480 min breakthrough time; nitrile alone may fail in <15 mins.
Eye Protection Safety Glasses w/ Side ShieldsChemical Goggles Powder can drift around glasses. Goggles seal the eyes from dust and vapors.
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable)Cotton absorbs and holds toxic dust. Tyvek repels dust and can be disposed of as hazmat.
Part 4: Operational Workflow & Visualization

The following diagram illustrates the "Safe Handling Lifecycle" to ensure containment from storage to disposal.

SafeHandling cluster_hood Inside Fume Hood (Critical Zone) Start Storage Retrieval PPE_Don PPE Donning (Double Glove/Tyvek) Start->PPE_Don Verify Seal Eng_Check Hood Check (>100 fpm) PPE_Don->Eng_Check Airflow Valid Weighing Weighing (Static Control) Eng_Check->Weighing Sash Low Reaction Solubilization (Closed System) Weighing->Reaction Dissolve Fast Decon Decontamination (Solvent Wipe) Reaction->Decon Process Complete Waste Disposal (Haz Waste) Decon->Waste Segregate

Caption: Workflow emphasizing containment within the fume hood (dashed box) and critical check-points.

Part 5: Step-by-Step Operational Protocol
Phase 1: Weighing & Transfer (Highest Risk)
  • Preparation: Place a disposable balance draft shield or weighing boat inside the fume hood. Position a waste container for contaminated spatulas inside the hood.

  • Gloving: Don inner laminate gloves (or thin nitrile) followed by outer, extended-cuff nitrile gloves. Tape the outer cuff to the Tyvek sleeve to bridge the gap.

  • Static Neutralization: Aim an anti-static gun at the container for 5 seconds. This prevents the "poof" effect where powder repels from the spatula.

  • Transfer: Weigh the solid. Immediately recap the stock bottle.

  • Solubilization: Add solvent to the solid immediately after weighing. Once in solution, the inhalation risk drops significantly (though permeation risk remains).

Phase 2: Reaction Monitoring
  • Syringe Transfer: When moving liquids, use Luer-lock syringes to prevent needle pop-off.

  • Glove Inspection: Change outer gloves immediately if any splash occurs.[2] Do not wait. Nitro compounds can act as local anesthetics/irritants, masking the sensation of a burn.

Phase 3: Decontamination & Disposal
  • Surface Decon: Wipe all surfaces (balance, hood sash, tray) with a solvent-dampened paper towel (Ethanol or Acetone). Do not use compressed air to clean; this aerosolizes the toxin.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, Tyvek, and paper towels go into a double-bagged "Hazardous Solid" drum.

    • Liquid Waste: Segregate into "Halogenated Organic" waste streams.

  • Doffing: Remove outer gloves inside the hood. Remove PPE in a "clean-to-dirty" order, washing hands immediately after removing inner gloves.

Part 6: Emergency Response
  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin; it enhances absorption of nitro-aromatics.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Spill (Powder): Cover with a wet paper towel to prevent dust. Wipe up and dispose of as hazardous waste.

References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Methyl-8-nitroquinoline (Analogue). Retrieved from

  • ChemScene. (n.d.). Product Information: 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9).[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Kimberly-Clark Professional. (2025).[1] Chemical Resistance Guide: Nitrile vs. Nitro-compounds. Retrieved from [2]

  • Prudent Practices in the Laboratory. (2011). Handling Potent Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methyl-8-nitroquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methyl-8-nitroquinoline
© Copyright 2026 BenchChem. All Rights Reserved.